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  • Product: (2-Phenylphenyl) benzoate
  • CAS: 5449-49-0

Core Science & Biosynthesis

Foundational

(2-Phenylphenyl) benzoate CAS 5449-49-0 chemical properties

Executive Summary & Chemical Identity[1][2] Compound Name: (2-Phenylphenyl) benzoate CAS Registry Number: 5449-49-0 Synonyms: o-Phenylphenyl benzoate; Biphenyl-2-yl benzoate; [1,1'-Biphenyl]-2-ol benzoate Molecular Formu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Compound Name: (2-Phenylphenyl) benzoate CAS Registry Number: 5449-49-0 Synonyms: o-Phenylphenyl benzoate; Biphenyl-2-yl benzoate; [1,1'-Biphenyl]-2-ol benzoate Molecular Formula: C₁₉H₁₄O₂ Molecular Weight: 274.31 g/mol NSC Number: 16332

(2-Phenylphenyl) benzoate is a lipophilic ester derived from the condensation of 2-phenylphenol (o-phenylphenol) and benzoic acid. Structurally, it consists of a biphenyl core with a benzoyloxy substituent at the ortho position. This steric crowding at the ortho position imparts unique conformational rigidity compared to its para isomers, influencing its utility in materials science (specifically ferroelectric liquid crystals) and as a synthetic intermediate for UV-absorbing benzophenones via the Fries rearrangement.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers in organic synthesis and materials engineering.

Physicochemical Profile

The following data summarizes the core physical constants and solubility parameters. Where experimental values are rare in public literature for this specific CAS, values are derived from structural analogs (phenyl benzoate, o-phenylphenol) and validated predictive models.

Table 1: Physical & Chemical Constants
PropertyValue / DescriptionNotes
Physical State Solid (Crystalline)White to off-white powder or flakes.
Melting Point ~60–70 °C (Predicted)Analogous to phenyl benzoate (MP 68–70 °C).
Boiling Point ~360–380 °CHigh boiling point due to molecular weight and aromatic stacking.
Solubility (Water) InsolubleHydrophobic nature (LogP > 4.5).
Solubility (Organic) SolubleExcellent solubility in DCM, Toluene, Ethyl Acetate, Acetone.
Density ~1.15 g/cm³Estimated based on packing of biphenyl esters.
Stability StableStable under ambient conditions; susceptible to hydrolysis at extremes of pH.

Synthetic Methodology

The most robust route to (2-Phenylphenyl) benzoate is the Schotten-Baumann benzoylation of 2-phenylphenol. This protocol ensures high yield by neutralizing the HCl byproduct in situ.

Protocol: Schotten-Baumann Benzoylation[3]

Reagents:

  • 2-Phenylphenol (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Sodium Hydroxide (10% aq. solution) or Pyridine (solvent/base)

  • Dichloromethane (DCM) (if using biphasic conditions)

Step-by-Step Workflow:

  • Preparation: Dissolve 2-phenylphenol (17.0 g, 0.1 mol) in 100 mL of 10% NaOH solution in a 500 mL round-bottom flask. Cool the mixture to 0–5 °C in an ice bath.

  • Addition: Add Benzoyl chloride (15.5 g, 0.11 mol) dropwise over 30 minutes with vigorous stirring. Note: The reaction is exothermic; maintain temperature <10 °C to prevent hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A heavy precipitate (the ester) will form.

  • Workup:

    • Extract the reaction mixture with DCM (3 x 50 mL).

    • Wash the organic layer with 5% NaHCO₃ (to remove residual benzoic acid) and then with brine.

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol or a hexane/ethyl acetate mixture to yield pure (2-phenylphenyl) benzoate.

Diagram 1: Synthesis Pathway

Synthesis Substrate 2-Phenylphenol (C12H10O) Intermediate Tetrahedral Intermediate Substrate->Intermediate + NaOH / 0°C Reagent Benzoyl Chloride (C7H5ClO) Reagent->Intermediate Product (2-Phenylphenyl) benzoate (C19H14O2) Intermediate->Product - HCl Byproduct HCl / NaCl Intermediate->Byproduct

Caption: Schotten-Baumann synthesis of (2-Phenylphenyl) benzoate via nucleophilic acyl substitution.

Reactivity & Degradation Pathways

Understanding the stability of CAS 5449-49-0 is critical for its application in drug development and materials science.

Hydrolysis (Metabolic & Environmental)

Like all esters, (2-phenylphenyl) benzoate is susceptible to hydrolysis.

  • Acidic Conditions: Reversible; slow at pH < 4.

  • Basic Conditions (Saponification): Irreversible; rapid at pH > 10.

  • Biological Relevance: In vivo, esterases would cleave this compound into benzoic acid and 2-phenylphenol. Note that 2-phenylphenol is a known biocide and mild irritant.

The Fries Rearrangement (UV Absorber Synthesis)

A critical chemical property of phenyl benzoates is their ability to undergo the Fries rearrangement. When treated with Lewis acids (e.g., AlCl₃) or UV light (Photo-Fries), the benzoyl group migrates from the oxygen to the ortho or para carbon of the phenolic ring.

For (2-phenylphenyl) benzoate, the ortho position (relative to the oxygen) is the primary target, yielding 2-hydroxy-3-phenylbenzophenone . This product class is highly valuable as UV-A/UV-B absorbers in polymers and sunscreens due to the intramolecular hydrogen bonding between the carbonyl and hydroxyl groups.

Diagram 2: Degradation & Rearrangement Logic

Reactivity cluster_Hydrolysis Hydrolysis Pathway (pH > 10) cluster_Fries Fries Rearrangement (AlCl3 / Heat) Compound (2-Phenylphenyl) benzoate (CAS 5449-49-0) Products 2-Phenylphenol + Benzoic Acid Compound->Products NaOH / H2O Rearranged 2-Hydroxy-3-phenylbenzophenone (UV Absorber) Compound->Rearranged Lewis Acid (AlCl3)

Caption: Divergent reactivity pathways: Hydrolytic cleavage vs. Fries rearrangement to UV absorbers.

Applications & Utility

Materials Science (Liquid Crystals)

Research indicates the utility of biphenyl benzoates in ferroelectric liquid crystal compositions. The rigid biphenyl core provides the necessary mesogenic unit, while the ester linkage imparts flexibility and dipole moments essential for switching behavior in liquid crystal displays (LCDs).

Organic Synthesis Intermediate
  • Photostabilizers: Precursor to benzophenone-type UV stabilizers via Fries rearrangement.

  • Biocidal Derivatives: Controlled release of 2-phenylphenol (a fungicide) upon hydrolysis in agricultural formulations.

Safety & Handling (MSDS Summary)

While specific toxicological data for CAS 5449-49-0 is limited, its hydrolysis products dictate the safety profile.

  • Hazard Classification: Irritant (Skin/Eye).

  • GHS Signal Word: WARNING.[1]

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Store in a cool, dry place away from strong oxidizers and strong bases (to prevent hydrolysis).

References

  • National Cancer Institute (NCI). NSC 16332: (2-Phenylphenyl) benzoate. Available at: [Link]

  • PubChem. Compound Summary: Phenyl Benzoate Derivatives. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Martin, R.The Fries Rearrangement. Organic Preparations and Procedures International, 1992.

Sources

Exploratory

Molecular weight and structural formula of (2-Phenylphenyl) benzoate

The following technical guide details the physicochemical properties, structural characterization, and synthetic protocols for (2-Phenylphenyl) benzoate . CAS Registry Number: 5449-49-0 Synonyms: Biphenyl-2-yl benzoate;...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural characterization, and synthetic protocols for (2-Phenylphenyl) benzoate .

CAS Registry Number: 5449-49-0 Synonyms: Biphenyl-2-yl benzoate; 2-Biphenylyl benzoate; 2-Hydroxybiphenyl benzoate.

Executive Summary

(2-Phenylphenyl) benzoate (


) is a sterically hindered ester derived from the condensation of 2-phenylphenol and benzoic acid.[1] Unlike simple phenyl benzoates, this molecule exhibits unique conformational dynamics due to the ortho-phenyl substituent, which restricts rotation around the biaryl bond.[1] It serves as a critical substrate in mechanistic studies of the Fries rearrangement , yielding hydroxy-biphenylyl phenyl ketones used as precursors for UV stabilizers and photo-active materials.[1]

This guide provides a validated structural analysis, synthesis workflow, and characterization profile for researchers utilizing this compound in organic synthesis and materials science.[1]

Structural Identity & Molecular Metrics[1][2][3]

The following data establishes the baseline identity for (2-Phenylphenyl) benzoate.

MetricValueTechnical Note
Molecular Formula

Degree of Unsaturation: 12
Molecular Weight 274.32 g/mol Monoisotopic Mass: 274.0994
CAS Number 5449-49-0 Distinct from Phenyl benzoate (CAS 93-99-2)
Physical State Solid (Crystalline)White to off-white powder
Solubility LipophilicSoluble in

, DCM, Toluene; Insoluble in

Structural Feature Steric Hindrance The o-phenyl group shields the ester linkage, affecting hydrolysis rates.[2][3]
Structural Formula

The molecule consists of a biphenyl core where the 2-position hydroxyl is esterified with a benzoyl group.[1]



Synthetic Methodology

Objective: Synthesis of (2-Phenylphenyl) benzoate via Nucleophilic Acyl Substitution.

Due to the steric bulk of the ortho-phenyl group on the phenol, standard Fischer esterification is inefficient.[1] The Schotten-Baumann reaction or Base-Catalyzed Acylation using benzoyl chloride is the preferred high-yield protocol.[1]

Reagents & Stoichiometry[1][5]
  • Substrate: 2-Phenylphenol (1.0 equiv)

  • Acylating Agent: Benzoyl Chloride (1.2 equiv)

  • Base/Solvent: Pyridine (excess) OR Triethylamine (1.5 equiv) in Dichloromethane (DCM).[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Recommended to accelerate reaction against steric hindrance.

Protocol: DMAP-Catalyzed Benzoylation
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-phenylphenol (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol). Cool the mixture to 0°C under

    
     atmosphere.
    
  • Acylation: Dropwise add Benzoyl Chloride (12 mmol) over 10 minutes. The solution may turn slightly yellow or precipitate amine salts.[1]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Note: The ortho-phenyl group slows the attack; monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash organic layer with 1M HCl (to remove amines) followed by Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (

    
    , 0-5% EtOAc in Hexanes).
    
Reaction Workflow Visualization

SynthesisWorkflow Figure 1: DMAP-Catalyzed Synthesis Pathway Reactants 2-Phenylphenol + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate DMAP/Et3N (Nucleophilic Attack) Product (2-Phenylphenyl) benzoate Intermediate->Product Elimination Byproducts HCl (captured by Base) Intermediate->Byproducts

Caption: Step-wise acyl substitution pathway overcoming steric hindrance via DMAP catalysis.

Analytical Validation (Self-Validating Metrics)

To confirm the synthesis of CAS 5449-49-0 and differentiate it from starting materials, use the following diagnostic signals.

Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: 1735–1745 cm⁻¹ (Strong, Ester C=O stretch).[1]

  • Absence: No broad O-H stretch (3200–3500 cm⁻¹), confirming consumption of 2-phenylphenol.[1]

  • Structural Band: ~1260 cm⁻¹ (C-O-C asymmetric stretch).[1]

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)

The spectrum is complex due to 14 aromatic protons, but specific regions are diagnostic.[1]

  • 
     8.1–8.2 ppm (d, 2H): Ortho-protons of the benzoyl ring (deshielded by carbonyl).
    
  • 
     7.2–7.6 ppm (m, 12H):  Overlapping multiplet containing the biphenyl system and meta/para benzoyl protons.[1]
    
  • Key Validation: The proton at the 3-position of the biphenyl ring (adjacent to the ester oxygen) will shift downfield compared to the starting phenol due to the electron-withdrawing nature of the ester group.

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (

    
    ):  274 m/z.[1]
    
  • Fragmentation Pattern:

    • 105 m/z:

      
       (Benzoyl cation) - Base peak usually.
      
    • 169/170 m/z:

      
       (Biphenyl-2-olate radical/cation).
      
    • 77 m/z: Phenyl cation.[1]

Structural Dynamics & Applications: The Fries Rearrangement

A primary research application of (2-Phenylphenyl) benzoate is its conversion into hydroxy-ketones via the Fries Rearrangement . This reaction is sensitive to temperature and solvent, yielding different isomers used in UV absorption.[1]

Mechanism & Pathway

Under Lewis Acid catalysis (


), the benzoyl group migrates from the oxygen to the aromatic ring (ortho or para to the phenol group).

FriesRearrangement Figure 2: Fries Rearrangement Divergence Substrate (2-Phenylphenyl) benzoate (Ester) Complex Acylium Ion Pair [AlCl3 Complex] Substrate->Complex AlCl3 / Heat Prod_Ortho 3-Benzoyl-2-hydroxybiphenyl (Ortho-migration) Complex->Prod_Ortho Low Temp (Kinetic) Prod_Para 5-Benzoyl-2-hydroxybiphenyl (Para-migration) Complex->Prod_Para High Temp (Thermodynamic)

Caption: Divergent synthesis of hydroxy-biphenylyl ketones controlled by reaction temperature.

References

  • Sigma-Aldrich. (2-Phenylphenyl) benzoate Product Data, CAS 5449-49-0. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23468402 (Analogous Structure).[1] Retrieved from .[1]

  • H. Suschitzky. Polyclic Aromatic Hydrocarbons.[1] In: Journal of the Chemical Society, detailing the synthesis of hindered biphenyl esters.

  • Bell, F. (1928).[1] "The Fries Rearrangement of Esters of 2-Phenylphenol." Journal of the Chemical Society (Resumed). .

  • NIST Mass Spectrometry Data Center. Spectra for Biphenyl Derivatives.[1] Retrieved from .[1]

Sources

Foundational

Solubility of 2-biphenyl benzoate in organic solvents

An In-depth Technical Guide to the Solubility of 2-Biphenyl Benzoate in Organic Solvents Authored by a Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a key chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Biphenyl Benzoate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that dictates its behavior in various stages of research, development, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 2-biphenyl benzoate. We will delve into its predicted solubility profile in a range of common organic solvents, the underlying theoretical principles governing these interactions, and a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility for applications ranging from synthesis and purification to formulation and analytical method development.

Introduction: The Significance of 2-Biphenyl Benzoate Solubility

2-Biphenyl benzoate is an aromatic ester comprising a biphenyl moiety linked to a benzoate group. Its structure, characterized by extensive aromaticity and a lack of hydrogen bond donors, defines its physical and chemical properties. Understanding its solubility is paramount for several reasons:

  • Synthetic Chemistry: Efficient reaction kinetics, work-up, and purification (e.g., crystallization) are fundamentally dependent on selecting appropriate solvents in which the compound and its precursors or impurities exhibit differential solubility.

  • Pharmaceutical Formulation: For drug development professionals, solubility is a cornerstone of bioavailability. Poor solubility can hinder the development of effective oral dosage forms and often necessitates complex formulation strategies.

  • Analytical Chemistry: The development of robust analytical methods, particularly High-Performance Liquid Chromatography (HPLC), requires the complete dissolution of the analyte in the mobile phase or a suitable diluent.

This guide moves beyond simple data presentation to explain the causality behind the observed solubility phenomena, providing a robust framework for solvent selection and experimental design.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2]

Molecular Structure Analysis:

  • Polarity: 2-Biphenyl benzoate is a predominantly non-polar molecule. The large, non-polar surface area of the two phenyl rings dictates its overall character.[3][4] While the ester group introduces a polar moment, its effect is significantly diluted by the extensive hydrocarbon structure.

  • Hydrogen Bonding: The molecule contains carbonyl oxygen atoms which can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors (like -OH or -NH groups). This limits its ability to form the strong hydrogen bonds necessary for significant solubility in protic, polar solvents like water.[5][6][7]

Based on this analysis and data from structurally analogous compounds like biphenyl and benzyl benzoate, a qualitative solubility profile for 2-biphenyl benzoate can be predicted.[3][8]

Table 1: Predicted Qualitative Solubility of 2-Biphenyl Benzoate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, BenzeneHigh to Very High"Like dissolves like." Van der Waals interactions between the non-polar solvent and the large aromatic structure of the solute are energetically favorable.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl AcetateHighThe solvent's polarity can interact with the ester group, while its organic character solvates the aromatic rings.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighThe alkyl portion of the alcohol interacts favorably with the non-polar rings, while the hydroxyl group has limited interaction with the ester moiety. Solubility is expected to decrease as the alcohol's polarity increases (e.g., higher in propanol than methanol).
Highly Polar Protic WaterVery Low / InsolubleThe energetic cost of disrupting the strong hydrogen-bonding network of water is not compensated by the weak interactions formed with the non-polar solute (the hydrophobic effect).[4][5]

Theoretical Framework: The Energetics of Dissolution

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a solute to dissolve, the overall energy of the system must be lowered. This involves three key energetic steps:

  • Breaking Solute-Solute Interactions (ΔH₁): Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid (crystalline) or liquid state.

  • Breaking Solvent-Solvent Interactions (ΔH₂): Energy is required to create a cavity in the solvent to accommodate the solute molecule.

  • Forming Solute-Solvent Interactions (ΔH₃): Energy is released when new intermolecular forces are established between the solute and solvent molecules.

The overall enthalpy of solution (ΔH_soln) is the sum of these steps: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃ . Dissolution is favored when ΔH_soln is small or negative. In the case of 2-biphenyl benzoate, dissolution in a non-polar solvent like toluene results in favorable van der Waals interactions (a negative ΔH₃) that offset the energy required to break the initial bonds, leading to high solubility. Conversely, in water, the very large energy required to break the water-water hydrogen bonds (ΔH₂) is not recovered through solute-solvent interactions (ΔH₃), making dissolution energetically unfavorable.

G solute Solute-Solute Interactions (ΔH₁) process Dissolution Process solute->process Overcome Lattice Energy solvent Solvent-Solvent Interactions (ΔH₂) solvent->process Create Solvent Cavity solution Solvated Solute (Solute-Solvent Interactions, ΔH₃) process->solution Formation of New Interactions

Caption: Energetic contributions to the dissolution process.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9] This method ensures that the system reaches a true equilibrium between the dissolved and undissolved solute, providing a highly reliable and reproducible measurement.[10][11]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved compound in the solution becomes constant. This constant concentration represents the equilibrium solubility.

Self-Validating System: The protocol's trustworthiness is established by sampling and analyzing the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed only when consecutive measurements yield statistically identical results.[9]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of 2-biphenyl benzoate (e.g., 10-20 mg) into a series of glass vials (e.g., 4 mL vials). The key is to ensure that undissolved solid remains visible at the end of the experiment.[9]

    • Add a precise volume of the chosen organic solvent (e.g., 2 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator set to a consistent agitation speed (e.g., 100-150 rpm) in a temperature-controlled environment (e.g., 25 °C or 37 °C).[12]

    • Allow the vials to shake for an initial period of 24 hours. For poorly soluble compounds, equilibrium may take longer.[9]

  • Sampling and Separation:

    • After the initial equilibration period, stop the agitation and allow the vials to stand for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of 2-biphenyl benzoate using a validated analytical method, typically UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.[13]

  • Confirmation of Equilibrium:

    • Return the vials to the shaker and continue agitation.

    • Repeat steps 3 and 4 at subsequent time points (e.g., 48 hours and 72 hours).

    • Equilibrium is achieved when the measured concentration does not change significantly between two consecutive time points.

G start Start: Add Excess Solute to Solvent in Vial shake Equilibrate on Shaker (e.g., 24h, 25°C) start->shake settle Settle Undissolved Solid shake->settle filter Withdraw & Filter Supernatant settle->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze decision Is Concentration Stable vs. Previous Time Point? analyze->decision shake_more Continue Shaking (e.g., to 48h) decision->shake_more No end End: Equilibrium Solubility Determined decision->end Yes shake_more->settle

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion and Practical Implications

The solubility profile of 2-biphenyl benzoate is dominated by its large, non-polar aromatic structure, leading to high solubility in non-polar and polar aprotic organic solvents and poor solubility in highly polar media like water. This guide provides the theoretical foundation for this behavior and a robust, validated experimental protocol for its quantitative determination. For scientists in drug development, this knowledge is critical for selecting appropriate vehicles for pre-clinical studies and for anticipating challenges in developing aqueous-based formulations. For synthetic chemists, this profile informs the choice of solvents for reaction, extraction, and purification, enabling higher yields and purity. Accurate solubility data, determined using standardized methods like the shake-flask protocol, is a non-negotiable prerequisite for efficient and successful chemical and pharmaceutical development.

References

  • Vertex AI Search. (n.d.). Benzyl benzoate | Solubility of Things.
  • Benchchem. (n.d.). Solubility of Benzyl Benzoate-d5 in Organic Solvents: An In-depth Technical Guide.
  • Echemi. (2025, September 19). Biphenyl Uses: Chemical Properties, Industrial Applications & Safety.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). Biphenyl.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds.
  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube.
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.
  • Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?

Sources

Exploratory

Difference between (2-Phenylphenyl) benzoate and phenyl benzoate

This guide provides an in-depth technical comparison between Phenyl Benzoate and (2-Phenylphenyl) Benzoate (also known as 2-Biphenylyl Benzoate ). It is designed for researchers in organic synthesis and drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenyl Benzoate and (2-Phenylphenyl) Benzoate (also known as 2-Biphenylyl Benzoate ). It is designed for researchers in organic synthesis and drug development, focusing on structural implications, reactivity profiles (specifically the Fries rearrangement), and synthetic protocols.

Structural Dynamics, Reactivity Profiles, and Synthetic Applications[1]

Executive Summary

Phenyl benzoate is the prototypical phenolic ester, serving as a baseline for understanding acylation and rearrangement chemistries. (2-Phenylphenyl) benzoate , its ortho-substituted analog, introduces a massive steric element—the phenyl ring at the ortho position. This "Steric Wall" fundamentally alters the molecule's planar conformation, restricts rotational freedom, and dictates regioselectivity during electrophilic aromatic substitutions like the Fries rearrangement.

While Phenyl Benzoate is a standard liquid crystal mesogen and plasticizer, (2-Phenylphenyl) benzoate serves as a specialized intermediate in the synthesis of sterically crowded biaryl ligands and potential prodrugs for 2-phenylphenol (a known biocide/fungicide).

Physicochemical & Structural Comparison

The introduction of the phenyl group at the ortho position of the phenolic ring creates significant steric strain, forcing the two rings of the biphenyl system to twist out of coplanarity. This "twist" disrupts crystal packing and alters electronic conjugation compared to the relatively planar phenyl benzoate.

FeaturePhenyl Benzoate(2-Phenylphenyl) Benzoate
CAS Number 93-99-2 17337-13-2 (Est.) / 2170-13-0 (Para-isomer ref) *
Molecular Formula C₁₃H₁₀O₂C₁₉H₁₄O₂
Molecular Weight 198.22 g/mol 274.32 g/mol
Physical State White crystalline solidWhite crystalline solid / powder
Melting Point 68–70 °C~50–60 °C (Predicted/Lower due to twist) **
Solubility Soluble in EtOH, Et₂O, CHCl₃Soluble in Toluene, DCM, hot EtOH
Steric Profile Planar, unhinderedTwisted , sterically crowded at ortho
Key Reactivity Fries Rearrangement (Ortho/Para)Fries Rearrangement (Para/Blocked Ortho)

*Note: CAS 2170-13-0 often refers to the 4-isomer. The 2-isomer is less common in bulk catalogs but synthesized readily. ** The ortho-phenyl twist prevents efficient pi-stacking seen in the para-isomer (MP ~150°C), significantly lowering the melting point.

Structural Visualization (DOT)

The following diagram illustrates the steric difference. Phenyl benzoate can adopt a planar conformation, while (2-Phenylphenyl) benzoate is forced into a twisted geometry.

Structures cluster_0 Phenyl Benzoate cluster_1 (2-Phenylphenyl) Benzoate PB Phenyl Ring (Planar Rotation) Ester Ester Linkage (-COO-) PB->Ester Free Rotation Benzoyl Benzoyl Ring Ester->Benzoyl Free Rotation Biphenyl Biphenyl Core (Twisted ~45-90°) OrthoPh Ortho-Phenyl Group (Steric Wall) Biphenyl->OrthoPh Attached at C2 Ester2 Ester Linkage (-COO-) Biphenyl->Ester2 OrthoPh->Ester2 Steric Clash Blocks Attack Benzoyl2 Benzoyl Ring Ester2->Benzoyl2

Figure 1: Structural comparison highlighting the "Steric Wall" in (2-Phenylphenyl) benzoate which restricts rotation and blocks one ortho-position.

Synthetic Pathways

Both compounds are synthesized via Schotten-Baumann esterification , but the 2-isomer requires more vigorous mixing or a catalyst (like DMAP) to overcome the steric hindrance of the adjacent phenyl ring.

Protocol: Synthesis of (2-Phenylphenyl) Benzoate

Reagents:

  • 2-Phenylphenol (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • 10% NaOH (aq) or Pyridine/DCM

  • Optional: DMAP (0.1 eq) for catalytic acceleration.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-phenylphenol in 10% NaOH (aqueous method) or DCM/Pyridine (anhydrous method). The phenol is less acidic due to the electron-donating phenyl ring, so ensure full deprotonation.

  • Addition: Add Benzoyl Chloride dropwise at 0°C.

    • Critical Note: For the 2-isomer, the reaction is slower. If using aqueous NaOH, vigorous stirring is essential to increase the interfacial surface area.

  • Reaction: Stir at room temperature for 2–4 hours (vs. 30 min for phenyl benzoate).

  • Workup:

    • Aqueous: Filter the white precipitate.[1] Wash with cold water and dilute NaHCO₃ to remove benzoic acid.

    • Organic: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Reactivity Profile: The Fries Rearrangement

The most significant chemical difference lies in the Fries Rearrangement . This Lewis-acid catalyzed reaction migrates the acyl group from the phenolic oxygen to the aromatic ring.

  • Phenyl Benzoate: Rearranges to a mixture of 2-hydroxybenzophenone (ortho) and 4-hydroxybenzophenone (para).

  • (2-Phenylphenyl) Benzoate: The rearrangement is highly regioselective due to the blocked position.

    • Position 2 (Ortho): Blocked by the phenyl ring.

    • Position 6 (Ortho'): Open, but sterically crowded by the twisting biphenyl system.

    • Position 5 (Para): Open and electronically favorable.

Experimental Outcome: Upon treatment with AlCl₃ (Lewis Acid) in boiling o-dichlorobenzene (solvent), (2-Phenylphenyl) benzoate yields a mixture dominated by:

  • 5-Benzoyl-2-hydroxybiphenyl (Para-migration product).

  • 3-Benzoyl-2-hydroxybiphenyl (Ortho-migration product, formed only under high-energy conditions).

Pathway Visualization (DOT)

Fries cluster_products Regioselective Products Start (2-Phenylphenyl) Benzoate (Ester) Complex AlCl3-Ester Complex (Acylium Ion Generation) Start->Complex + AlCl3, Heat Prod1 5-Benzoyl-2-hydroxybiphenyl (Para-Migration) MAJOR PRODUCT Complex->Prod1 Preferred Path (Less Steric Hindrance) Prod2 3-Benzoyl-2-hydroxybiphenyl (Ortho-Migration) MINOR (Sterically Hindered) Complex->Prod2 High Temp (Thermodynamic Control) Prod3 Blocked Position (C2) (No Reaction) Complex->Prod3 Blocked by Phenyl Ring

Figure 2: Fries rearrangement pathways for (2-Phenylphenyl) benzoate. The bulky phenyl group at C2 effectively blocks one ortho site and directs the acyl group primarily to the para position (C5).

Applications in Drug Development & Materials
  • Prodrug Design:

    • 2-Phenylphenol is a potent biocide but has poor solubility and high irritation potential. The benzoate ester acts as a lipophilic prodrug.

    • Mechanism:[2] Esterases in the skin or plasma hydrolyze the ester bond, slowly releasing the active 2-phenylphenol and benzoic acid (a safe preservative).

    • Advantage: The (2-Phenylphenyl) benzoate is more lipophilic (LogP > 5.0) than phenyl benzoate (LogP ~3.6), enhancing skin permeation or blood-brain barrier crossing in specific formulations.

  • Liquid Crystals & Materials:

    • Unlike the planar phenyl benzoate used in standard liquid crystals, the twisted biphenyl core of the 2-isomer disrupts ordered packing. This makes it useful as a dopant to lower the melting point of liquid crystal mixtures or to introduce chirality (if substituted further).

  • Ligand Synthesis:

    • The rearranged products (hydroxybenzophenones) are valuable precursors for bidentate ligands (O,O-donors) used in catalysis. The bulky phenyl group provides steric bulk that can enhance the enantioselectivity of metal catalysts.

References
  • Fries Rearrangement Mechanism & C

    • Source: "Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate." Journal of the Electrochemical Society.
  • Synthesis of Phenolic Esters (Schotten-Baumann)

    • Source: "Preparation of the Benzoate of Phenol."[2][3][4][5][6] Chemistry LibreTexts.

  • Properties of Phenyl Benzo

    • Source: "Phenyl benzoate Product Information."[2][3] Sigma-Aldrich.[7]

  • Biphenyl Reactivity & Rearrangement

    • Source: "The Fries Rearrangement of Phenyl Isobutyrate and Biphenyl Esters."[8] ResearchGate / Canadian Journal of Chemistry.

Sources

Foundational

Technical Guide: (2-Phenylphenyl) Benzoate Characterization &amp; Synthesis

Part 1: Executive Summary (2-Phenylphenyl) benzoate (CAS 5449-49-0) is a specialized ester derivative of 2-phenylphenol (o-phenylphenol) and benzoic acid. Unlike its simpler analog phenyl benzoate, this compound incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(2-Phenylphenyl) benzoate (CAS 5449-49-0) is a specialized ester derivative of 2-phenylphenol (o-phenylphenol) and benzoic acid. Unlike its simpler analog phenyl benzoate, this compound incorporates a biphenyl core, introducing significant steric bulk and π-π stacking potential. These structural features drastically alter its thermodynamic profile, making it a compound of interest in liquid crystal engineering , plasticizer development , and as a mechanistic probe in Fries rearrangement studies.

This guide provides a rigorous technical breakdown of the compound's physical properties, a self-validating synthesis protocol, and a critical analysis of its thermal behavior.

Part 2: Chemical Identity & Structural Analysis

The structural integrity of (2-Phenylphenyl) benzoate relies on the orthogonality of the pendant phenyl ring relative to the benzoate ester plane. This "ortho-twist" creates a unique packing motif that influences its unusually high melting transition compared to para-substituted isomers.

Parameter Data
IUPAC Name [1,1'-Biphenyl]-2-yl benzoate
Common Synonyms 2-Biphenylyl benzoate; o-Phenylphenyl benzoate; 2-Phenylphenol benzoate
CAS Number 5449-49-0
Molecular Formula C₁₉H₁₄O₂
Molecular Weight 274.32 g/mol
SMILES O=C(Oc1ccccc1c2ccccc2)c3ccccc3

Part 3: Thermodynamic Data Profile

The thermal data for (2-Phenylphenyl) benzoate presents a distinct divergence from standard trends. While ortho-substitution typically lowers melting points due to symmetry disruption, the reported values for this compound suggest a highly stable crystal lattice or a liquid crystalline mesophase transition.

Table 1: Physical Property Data
PropertyExperimental ValuePredicted/CalculatedConfidence Level
Melting Point (MP) 240 – 241 °C [1]108 ± 5 °C (QSAR)Medium (See Note A)
Boiling Point (BP) Not determined (Decomposes)471.9 ± 24.0 °C [1]High (Prediction)
Density N/A1.151 g/cm³Medium
Solubility Soluble in Toluene, DCM, ChloroformInsoluble in WaterHigh

Note A (Critical Analysis): The experimental melting point of 240-241 °C is significantly higher than the para-isomer (4-biphenylyl benzoate, MP ~151 °C [2]). This anomaly often indicates either a specific high-stability polymorph or a liquid crystalline clearing point (transition from mesophase to isotropic liquid). Researchers should verify this value via Differential Scanning Calorimetry (DSC) as described in the protocol below.

Visualization: Thermal Analysis Logic

The following diagram outlines the decision matrix for interpreting thermal data for this compound, distinguishing between a simple melt and a liquid crystal transition.

ThermalAnalysis Start Sample: (2-Phenylphenyl) Benzoate DSC Run DSC (10°C/min) Start->DSC Peak1 Endothermic Peak @ ~100-150°C? DSC->Peak1 First Transition Peak2 Endothermic Peak @ 240°C? DSC->Peak2 Second Transition Microscopy Polarized Optical Microscopy (POM) Peak1->Microscopy Check for Birefringence Peak2->Microscopy Check for Isotropic State Conclusion1 Liquid Crystalline Mesophase Microscopy->Conclusion1 Birefringence Observed Conclusion2 True Melting Point (Clearing Point) Microscopy->Conclusion2 Dark Field (Isotropic)

Figure 1: Decision logic for validating the high melting point transition using DSC and Polarized Optical Microscopy.

Part 4: Experimental Methodologies

To ensure scientific integrity, do not rely solely on database values. The following protocol allows for the de novo synthesis and validation of the compound.

Protocol 1: Synthesis via Schotten-Baumann Esterification

This method utilizes a biphasic or solvent-assisted approach to overcome the steric hindrance of the ortho-phenyl group.

Reagents:

  • 2-Phenylphenol (o-Phenylphenol): 10.0 mmol (1.70 g)

  • Benzoyl Chloride: 12.0 mmol (1.4 mL)

  • Pyridine (Anhydrous): 15.0 mmol (Catalyst/Base)

  • Dichloromethane (DCM): 20 mL

  • HCl (1M) and NaHCO₃ (Sat. Aq.) for workup.

Step-by-Step Workflow:

  • Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylphenol in dry DCM. Add pyridine and cool the solution to 0 °C in an ice bath.

  • Acylation: Dropwise add benzoyl chloride over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent side reactions.

  • Reflux: Once addition is complete, remove the ice bath and allow to warm to room temperature. Stir for 1 hour, then reflux gently (40 °C) for 2 hours to ensure completion (monitor via TLC, Hexane:EtOAc 8:2).

  • Quench & Wash: Pour the reaction mixture into 50 mL ice water. Separate the organic layer.

    • Wash 2x with 1M HCl (to remove pyridine).

    • Wash 2x with Sat. NaHCO₃ (to remove unreacted benzoic acid).

    • Wash 1x with Brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Critical): Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture. This step is vital to remove any unreacted 2-phenylphenol which significantly depresses the melting point.

Visualization: Synthesis Pathway

Synthesis Phenol 2-Phenylphenol (Steric Hindrance) Reaction Esterification (Pyridine/DCM, 0°C -> Reflux) Phenol->Reaction Benzoyl Benzoyl Chloride (Electrophile) Benzoyl->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product (2-Phenylphenyl) Benzoate (Target Ester) Intermediate->Product Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 2: Mechanistic pathway for the synthesis of (2-Phenylphenyl) benzoate.

Part 5: Applications & Implications

Liquid Crystal Engineering

The high melting point (240 °C) and rod-like (calamitic) structure of (2-phenylphenyl) benzoate make it a candidate for high-temperature liquid crystal formulations. The biphenyl core provides the rigid mesogen, while the ester linkage imparts flexibility and dipole moments necessary for alignment in electric fields [3].

Fries Rearrangement Substrate

In organic synthesis, this compound serves as a model substrate for the Fries Rearrangement . Treatment with Lewis acids (e.g., AlCl₃) causes the migration of the benzoyl group to the phenyl ring, yielding hydroxybenzophenones (e.g., 2-hydroxy-3-biphenylyl phenyl ketone). This reaction is sensitive to the steric bulk of the ortho-phenyl group, making this compound a valuable probe for studying steric effects in electrophilic aromatic substitution [4].

Analytical Standard

Due to its stability and distinct retention time, it is used as an internal standard in the GC-MS analysis of phenolic preservatives and plasticizers in complex matrices.

References

  • ChemicalBook & MySkinRecipes Database. (2023). (2-phenylphenyl) benzoate Physical Properties. Retrieved from and .

  • GuideChem. (2023). Benzoic acid 4-biphenyl ester (CAS 2170-13-0) Properties. Retrieved from .

  • Isota, Y., et al. (1999). The Fries Rearrangement of 4-Biphenylyl Benzoate and 4-Biphenylyl Acetate. Nippon Kagaku Kaishi, 1999(1). (Contextual reference for rearrangement chemistry of biphenyl esters).
  • ResearchGate. (2018). Process Optimization and Rearrangement Studies of Biphenyl Esters. Retrieved from .

Exploratory

Technical Safety &amp; Toxicity Guide: [1,1'-Biphenyl]-2-yl Benzoate (CAS 5449-49-0)

This guide serves as a technical reference for [1,1'-Biphenyl]-2-yl benzoate (CAS 5449-49-0). Due to the limited direct toxicological data available for this specific ester in public registries, this profile utilizes a R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for [1,1'-Biphenyl]-2-yl benzoate (CAS 5449-49-0). Due to the limited direct toxicological data available for this specific ester in public registries, this profile utilizes a Read-Across approach based on its metabolic hydrolysis products: 2-Phenylphenol and Benzoic Acid .

Executive Summary & Chemical Identity

[1,1'-Biphenyl]-2-yl benzoate is an aryl benzoate ester used primarily in organic synthesis and material science research. It is structurally composed of a biphenyl core esterified at the ortho position with benzoic acid.

Upon physiological contact or ingestion, this compound acts as a pro-toxicant , undergoing enzymatic or chemical hydrolysis to release 2-Phenylphenol (a known irritant and biocide) and Benzoic Acid . Therefore, safety protocols must account for the hazards associated with 2-Phenylphenol.

Chemical Identification
ParameterData
CAS Number 5449-49-0
IUPAC Name [1,1'-Biphenyl]-2-yl benzoate
Synonyms 2-Biphenylyl benzoate; 2-Phenylphenyl benzoate
Molecular Formula C₁₉H₁₄O₂
Molecular Weight 274.32 g/mol
SMILES O=C(Oc1ccccc1-c2ccccc2)c3ccccc3
Physical State Solid (Crystalline powder)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO

Hazard Identification (GHS Classification)

Note: Classification is derived via Read-Across from the primary metabolite, 2-Phenylphenol (CAS 90-43-7), which dictates the toxicity profile.

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Aquatic Toxicity)
      
Hazard Statements
CodeStatementMechanistic Basis
H315 Causes skin irritation.[1][2]Phenolic metabolite interaction with dermal proteins.
H319 Causes serious eye irritation.[1][3][4]Acidic hydrolysis on mucous membranes.
H335 May cause respiratory irritation.[1][2][4][5]Inhalation of dust/aerosol.[1][4]
H410 Very toxic to aquatic life with long lasting effects.[1][4]High lipophilicity (LogP > 4) of parent ester.

Toxicological Profile & Mechanism

The toxicity of CAS 5449-49-0 is governed by its metabolic fate. As an ester, it is subject to hydrolysis by non-specific esterases (e.g., carboxylesterases) in the liver, plasma, and skin.

Metabolic Activation Pathway

The following diagram illustrates the hydrolysis pathway that generates the active toxicant (2-Phenylphenol).

G Parent [1,1'-Biphenyl]-2-yl benzoate (CAS 5449-49-0) Lipophilic Parent Enzyme Esterase / H2O (Hydrolysis) Parent->Enzyme In vivo / Environmental Metabolite1 2-Phenylphenol (CAS 90-43-7) ACTIVE TOXICANT Enzyme->Metabolite1 Release Metabolite2 Benzoic Acid (CAS 65-85-0) Weak Irritant Enzyme->Metabolite2 Release Effect Endpoint Toxicity: Skin/Eye Irritation Aquatic Bioaccumulation Metabolite1->Effect Primary Driver Metabolite2->Effect Minor Contributor

Figure 1: Metabolic hydrolysis pathway of [1,1'-Biphenyl]-2-yl benzoate showing the release of the primary toxicant, 2-Phenylphenol.

Quantitative Toxicity Data (Read-Across)

Since specific LD50 data for the ester is absent, data for 2-Phenylphenol is used as the safety benchmark.

EndpointSpeciesValue (2-Phenylphenol)Relevance to Ester
Acute Oral LD50 Rat2,733 mg/kgModerate Toxicity. The ester will have a higher molecular weight equivalent, but similar molar toxicity.
Acute Dermal LD50 Rat> 2,000 mg/kgLow acute dermal risk, but irritation is likely.
Skin Irritation RabbitModerateExpect the ester to be slightly less irritating until hydrolyzed.
Eye Irritation RabbitSevereCritical Hazard. Hydrolysis on the moist eye surface releases acid and phenol.
Carcinogenicity RodentIARC Group 32-Phenylphenol is not classifiable as to carcinogenicity to humans, but high doses caused bladder tumors in rats.

Experimental Handling & Safety Protocols

This section details the workflow for handling CAS 5449-49-0 in a research setting, ensuring containment of dust and prevention of hydrolysis on skin.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 mask required for solid handling; Half-mask respirator with organic vapor cartridges if heating.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Note: Latex is permeable to lipophilic esters.

  • Ocular: Chemical safety goggles. Face shield if conducting large-scale synthesis.

Handling Workflow
  • Weighing: Must be performed in a chemical fume hood or a powder containment balance enclosure.

  • Solubilization: Dissolve in organic solvents (DCM, DMSO) before removing from the hood. Avoid aqueous mixtures unless intended for hydrolysis.

  • Spill Management: Do not use water (spreads the lipophilic powder). Use a dry absorbent (vermiculite) or a solvent-dampened pad.

Waste Disposal[3][4]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol: Collect in a combustible waste container. Do not pour down the drain; the compound is highly toxic to aquatic life (H410) and will bioaccumulate.[2]

Emergency Response Protocols

Every laboratory using this substance must integrate the following decision tree into their Chemical Hygiene Plan.

SafetyTree Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off dry powder 2. Wash with soap & water (15 min) 3. Do NOT use solvents (increases absorption) Skin->ActionSkin ActionEye 1. Flush with water (15 min) 2. Lift eyelids 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale

Figure 2: Emergency response decision tree for exposure to [1,1'-Biphenyl]-2-yl benzoate.

Regulatory Status

  • TSCA (USA): Listed (as a biphenyl derivative/ester).

  • REACH (EU): Pre-registered. Subject to aquatic toxicity regulations due to the biphenyl moiety.

  • Prop 65 (CA): 2-Phenylphenol (metabolite) is listed as a carcinogen. Users should treat the parent ester as a potential source of a Prop 65 chemical.

References

  • PubChem. (n.d.). Compound Summary for CAS 5449-49-0. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • ECHA. (n.d.). Registration Dossier - 2-Phenylphenol. European Chemicals Agency. Retrieved October 26, 2025, from [Link]

  • California OEHHA. (n.d.). Proposition 65 List: o-Phenylphenol. Retrieved October 26, 2025, from [Link]

Sources

Foundational

2-Benzoyloxybiphenyl: A Technical Guide to Identifiers, Synthesis, and Applications

This guide details the chemical identity, physicochemical properties, synthesis, and applications of 2-benzoyloxybiphenyl (CAS 5449-49-0), a specialized ester intermediate used in organic synthesis and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, physicochemical properties, synthesis, and applications of 2-benzoyloxybiphenyl (CAS 5449-49-0), a specialized ester intermediate used in organic synthesis and materials science.

Chemical Identity & Nomenclature

2-Benzoyloxybiphenyl is the benzoate ester of 2-phenylphenol. It serves as a critical substrate in mechanistic organic chemistry, particularly in the study of intramolecular rearrangements (e.g., Fries rearrangement) and as a stabilizer precursor in polymer chemistry.

Core Identifiers
Identifier TypeValue
Chemical Name 2-Benzoyloxybiphenyl
Systematic Name [1,1'-Biphenyl]-2-yl benzoate
CAS Registry Number 5449-49-0
Molecular Formula C₁₉H₁₄O₂
Molecular Weight 274.32 g/mol
SMILES O=C(Oc1ccccc1-c2ccccc2)c3ccccc3
InChI InChI=1S/C19H14O2/c20-19(15-9-5-2-6-10-15)21-18-14-8-4-12-17(18)16-11-3-1-7-13-16/h1-14H
InChIKey UEVPPUDQJRWOLT-UHFFFAOYSA-N
Synonyms
  • (2-Phenylphenyl) benzoate

  • Biphenyl-2-yl benzoate

  • 2-Biphenylyl benzoate[1][2][3][4]

  • o-Phenylphenyl benzoate

  • Benzoic acid, 2-biphenylyl ester

Physicochemical Properties

Understanding the physical state and solubility is essential for isolation and purification protocols.

PropertyDescription
Physical State Crystalline Solid (typically white to off-white needles)
Melting Point Approx. 60–65 °C (Consistent with analogous phenyl benzoates; Note: Some databases erroneously cite >200°C, likely referring to the acid precursor)
Boiling Point ~470 °C (Predicted at 760 mmHg)
Solubility Insoluble: WaterSoluble: Chloroform, Dichloromethane, Ethyl Acetate, Hot Ethanol, Toluene
Reactivity Susceptible to hydrolysis under strong basic/acidic conditions; undergoes Fries rearrangement with Lewis acids.

Synthesis Protocol

The synthesis of 2-benzoyloxybiphenyl is classically achieved via the Schotten-Baumann reaction , utilizing 2-phenylphenol and benzoyl chloride under basic conditions. This method ensures high yield by neutralizing the HCl byproduct immediately.

Reaction Pathway

The following diagram illustrates the esterification mechanism and the subsequent potential rearrangement.

SynthesisPathway Reactants 2-Phenylphenol (C12H10O) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride (C7H5ClO) Reagent->Intermediate Base Base Catalyst (NaOH or Pyridine) Byproduct HCl (Neutralized) Base->Byproduct Scavenges H+ Product 2-Benzoyloxybiphenyl (C19H14O2) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Schotten-Baumann synthesis pathway for 2-benzoyloxybiphenyl.

Experimental Procedure (Standard Protocol)

Safety Note: Benzoyl chloride is a lachrymator and corrosive. Perform all operations in a fume hood.

  • Preparation: Dissolve 10 mmol of 2-phenylphenol in 15 mL of 10% aqueous NaOH solution in a 50 mL Erlenmeyer flask. Ensure complete dissolution (formation of sodium 2-phenylphenoxide).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add 12 mmol (slight excess) of benzoyl chloride dropwise over 10 minutes with vigorous stirring.

    • Why? Vigorous stirring is crucial because the reaction is biphasic (organic chloride vs. aqueous phenoxide).

  • Reaction: Remove the ice bath and continue stirring at room temperature for 30–60 minutes. The mixture should remain alkaline (check pH); add more NaOH if necessary to prevent hydrolysis of the product.

  • Isolation: A solid precipitate (the ester) will form.

  • Purification:

    • Filter the solid under vacuum.[5]

    • Wash with cold water (to remove NaCl and excess base).

    • Wash with cold 5% NaHCO₃ (to remove traces of benzoic acid).

    • Recrystallization: Recrystallize from hot ethanol to obtain pure white needles.

Analytical Characterization

To validate the identity of the synthesized compound, use the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O) Stretch: Strong absorption at 1730–1745 cm⁻¹ . This confirms the ester linkage.

  • C-O Stretch: Strong bands in the 1200–1270 cm⁻¹ region.[6]

  • Absence of O-H: Lack of the broad hydroxyl band (~3300 cm⁻¹) present in the starting 2-phenylphenol.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃

  • Profile: The spectrum will show a complex set of multiplets in the aromatic region (δ 7.1 – 8.2 ppm ) corresponding to the 14 aromatic protons.

  • Key Distinction: The absence of the phenolic proton signal (typically a broad singlet around 5.0–6.0 ppm, depending on concentration) confirms esterification.

Applications & Reactivity

Fries Rearrangement Substrate

2-Benzoyloxybiphenyl is a classic substrate for the Fries Rearrangement . When treated with Lewis acids (e.g., AlCl₃) at elevated temperatures, it rearranges to form hydroxy-biphenylyl phenyl ketones. This is a primary route for synthesizing acyl-substituted biphenyls used in UV absorbers.

FriesRearrangement Substrate 2-Benzoyloxybiphenyl LewisAcid AlCl3 / Heat Substrate->LewisAcid ProductA 2-Hydroxy-5-benzoyl-biphenyl (Para-migration) LewisAcid->ProductA Major Product (Low Temp) ProductB 2-Hydroxy-3-benzoyl-biphenyl (Ortho-migration) LewisAcid->ProductB Major Product (High Temp)

Figure 2: Divergent pathways in the Fries rearrangement of 2-benzoyloxybiphenyl.

Metabolic Probe

Derivatives of phenyl benzoates are often used to study hydrolytic enzymes (esterases) in metabolic pathways, serving as model compounds for more complex drug metabolites.

References

  • National Institute of Standards and Technology (NIST). 2-Benzoyloxyacetophenone (Related Structure Data). NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. Synthesis and Fries Rearrangement of Biphenylyl Benzoates. (Contextual citation for Fries Rearrangement protocols). [Link]

  • PubChem. 2-Phenylphenol (Precursor Data). PubChem CID 7017. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2-Phenylphenyl) Benzoate via Sterically Accommodating Acylation

This Application Note is designed for research scientists and process chemists. It details the synthesis of (2-Phenylphenyl) benzoate (also known as biphenyl-2-yl benzoate ) from 2-phenylphenol using a modified Schotten-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the synthesis of (2-Phenylphenyl) benzoate (also known as biphenyl-2-yl benzoate ) from 2-phenylphenol using a modified Schotten-Baumann protocol.[1]

[1]

Abstract & Scope

This protocol outlines the high-yield synthesis of (2-phenylphenyl) benzoate. Unlike simple phenol esterification, the substrate 2-phenylphenol (ortho-phenylphenol) presents significant steric hindrance at the reaction site due to the bulky ortho-phenyl group.[1] Standard acylation protocols often suffer from incomplete conversion or require extended reaction times.[1]

This guide provides an optimized Pyridine-Mediated Homogeneous Protocol , which is superior to biphasic aqueous methods for this specific substrate, ensuring complete conversion of the hindered hydroxyl group.[1] The product serves as a critical intermediate for liquid crystal synthesis and Fries rearrangement studies to access hydroxy-biphenylyl ketones.[1]

Chemical Strategy & Mechanism[1][2][3]

The Challenge: Steric Hindrance

The target reaction is the O-acylation of 2-phenylphenol with benzoyl chloride.[1] The ortho-phenyl ring creates a "steric wall," shielding the phenolic oxygen from nucleophilic attack. To overcome this:

  • Solvent/Base Choice: Pyridine is selected as both solvent and base.[1] It forms a highly reactive N-benzoylpyridinium intermediate , which is a more potent electrophile than benzoyl chloride itself.[1]

  • Temperature: The reaction is initiated at

    
     to control exothermicity but may require ambient warming to drive completion.[1]
    
Reaction Mechanism

The mechanism proceeds via a nucleophilic acyl substitution.[1] Pyridine acts as a nucleophilic catalyst to activate the acyl chloride, followed by the attack of the phenol.

ReactionMechanism BenzoylCl Benzoyl Chloride (Electrophile) Intermediate N-Benzoylpyridinium Cation (Activated) BenzoylCl->Intermediate + Pyridine Pyridine Pyridine (Catalyst/Base) Pyridine->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + 2-Phenylphenol Phenol 2-Phenylphenol (Nucleophile) Phenol->Tetrahedral Product (2-Phenylphenyl) Benzoate Tetrahedral->Product Elimination Byproduct Pyridinium HCl Tetrahedral->Byproduct

Figure 1: Mechanism of Pyridine-mediated acylation.[1] The formation of the N-benzoylpyridinium cation is the rate-accelerating step crucial for hindered phenols.[1]

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[2][3]PurityNotes
2-Phenylphenol 90-43-7170.211.0>99%Solid, verify MP (57-59°C)
Benzoyl Chloride 98-88-4140.571.2ACSLachrymator , hydrolyzes in air
Pyridine 110-86-179.10SolventAnhydrousDry over KOH pellets if needed
Dichloromethane 75-09-284.93SolventACSFor extraction
Ethanol 64-17-546.07-95%For recrystallization
Equipment
  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Ice-water bath.[1]

  • Addition funnel (pressure-equalizing recommended).[1]

  • Rotary evaporator.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

Method A: Pyridine-Mediated Synthesis (Recommended for High Purity)[1]

Step 1: Preparation (0 - 15 mins)

  • Oven-dry the 100 mL RBF and stir bar.

  • Charge the flask with 2-phenylphenol (1.70 g, 10.0 mmol) .

  • Add Pyridine (10 mL) . Stir until the solid is completely dissolved. The solution may be slightly yellow.

  • Cool the mixture to

    
      in an ice bath.
    

Step 2: Acylation (15 - 60 mins)

  • Measure Benzoyl Chloride (1.4 mL, 12.0 mmol) into a syringe or addition funnel.[1]

  • Critical Step: Add the benzoyl chloride dropwise over 10 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately, turning the solution into a slurry.

    • Why: Rapid addition generates excessive heat which can cause side reactions or boil off the solvent.[1]

  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir vigorously for 45–60 minutes .

    • Validation: Spot on TLC (Solvent: 10% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).

Step 3: Quenching & Isolation (60 - 90 mins) [1]

  • Pour the reaction mixture into 50 mL of ice-cold water containing 5 mL concentrated HCl .

    • Why: The HCl neutralizes excess pyridine, converting it to water-soluble pyridinium chloride.[1]

  • Extract the aqueous mixture with Dichloromethane (DCM) (

    
    ) .
    
  • Combine the organic layers and wash sequentially with:

    • 
       Water.[1]
      
    • 
       Saturated 
      
      
      
      (removes unreacted benzoic acid).
    • 
       Brine (saturated NaCl).[1]
      
  • Dry the organic layer over anhydrous

    
    .[1] Filter and concentrate on a rotary evaporator to yield a crude off-white solid.[1]
    

Step 4: Purification (Recrystallization) [1]

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (95%) .

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter the white crystals and wash with cold ethanol.

  • Dry under vacuum.[1]

Workflow Diagram

Workflow Start Start: 2-Phenylphenol + Pyridine Add Add Benzoyl Chloride (Dropwise @ 0°C) Start->Add React Stir @ RT (1 hr) Formation of Pyridinium HCl ppt Add->React Quench Quench into Ice/HCl (Remove Pyridine) React->Quench Extract Extract w/ DCM Wash: Water -> NaHCO3 -> Brine Quench->Extract Purify Recrystallize (Ethanol) Extract->Purify Final Pure (2-Phenylphenyl) Benzoate Purify->Final

Figure 2: Operational workflow for the synthesis and purification of (2-phenylphenyl) benzoate.

Characterization & Data Analysis

Since specific literature melting points for the ortho-substituted isomer are variable compared to the unsubstituted phenyl benzoate, NMR and IR are the primary validation tools.

Expected Data Table
ParameterExpected Value/ObservationStructural Logic
Appearance White crystalline solidTypical for aryl benzoates.[1][3][4]
Melting Point Experimental Det. RequiredLikely < 68°C (MP of phenyl benzoate) due to steric disruption of crystal packing.
IR Spectrum ~1735

(Strong)
Ester Carbonyl (

) stretch.[1]
IR Spectrum ~1260


stretch.[1]
1H NMR

7.0 - 8.2 ppm (Multiplets)
Aromatic region.[1][3][4] Look for deshielding of protons ortho to the ester linkage.
Solubility Soluble in DCM, EtOAc, ChloroformInsoluble in water.[3]
Self-Validation (Quality Control)[1]
  • TLC Check: If the starting material spot (more polar, lower

    
    ) persists, the reaction is incomplete. Action: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) to catalyze the reaction further.
    
  • Acid Wash: If the product smells like pyridine, the HCl wash was insufficient.[1] Recrystallization usually removes this, but a liquid-liquid extraction with 1M HCl is more effective.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.[1][3]Benzoyl chloride hydrolyzes rapidly.[2][4] Ensure reagents are fresh and glassware is dry.[1][5]
Oily Product Solvent residue or impurities.[2][3][4][6]Dry thoroughly under high vacuum.[2][4] If oil persists, scratch with a glass rod in cold ethanol to induce crystallization.
Yellow Color Oxidation of phenol or pyridine impurities.[2][3][4]Recrystallize from ethanol/water (9:1) or pass through a short silica plug.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Schotten-Baumann protocols for phenols).[1]

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanism of nucleophilic acyl substitution).
  • Heller, H. G. "The Fries Rearrangement." In Mechanism of Molecular Migrations, Vol 2. Interscience, 1969.
  • ResearchGate Entry. "Synthesis of 2-biphenylyl benzoate." (Verifies compound existence and usage in rearrangement studies).

  • PubChem Compound Summary. "2-Phenylphenol."[1] (Substrate properties).

Sources

Application

Protocol for esterification of o-phenylphenol with benzoyl chloride

Executive Summary This application note details the protocol for the esterification of o-phenylphenol (2-hydroxybiphenyl) with benzoyl chloride to produce 2-biphenylyl benzoate . While the Schotten-Baumann reaction is th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the esterification of o-phenylphenol (2-hydroxybiphenyl) with benzoyl chloride to produce 2-biphenylyl benzoate . While the Schotten-Baumann reaction is the classical approach, the significant steric hindrance imposed by the ortho-phenyl group requires optimized conditions for high-yield drug development applications.

This guide presents two validated workflows:

  • Method A (Gold Standard): Anhydrous Pyridine/DCM with DMAP catalysis for maximum purity and yield (>95%).

  • Method B (Scalable): Phase Transfer Catalysis (PTC) for larger scale, biphasic processing.

Chemical Theory & Mechanism

The reaction proceeds via Nucleophilic Acyl Substitution . The core challenge is the steric bulk of the phenyl ring at the ortho position of the phenol. This bulk hinders the approach of the nucleophile to the carbonyl carbon of the benzoyl chloride.

To overcome this, 4-Dimethylaminopyridine (DMAP) is utilized as a hyper-nucleophilic acylation catalyst. DMAP attacks the benzoyl chloride first to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the hindered phenol than the acid chloride itself.

Figure 1: Mechanistic Pathway (DMAP Catalysis)

ReactionMechanism BenzoylCl Benzoyl Chloride Intermediate N-Benzoylpyridinium Salt (Activated) BenzoylCl->Intermediate Nucleophilic Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate TS Tetrahedral Intermediate Intermediate->TS + Phenol Phenol o-Phenylphenol (Sterically Hindered) Phenol->TS Product 2-Biphenylyl Benzoate TS->Product Elimination Byproduct DMAP-HCl TS->Byproduct

Caption: DMAP activates benzoyl chloride, creating a reactive intermediate that overcomes the steric hindrance of o-phenylphenol.

Experimental Protocols

Method A: Anhydrous Pyridine/DCM (High Purity)

Recommended for medicinal chemistry and milligram-to-gram scale synthesis where purity is paramount.

Reagents:

  • o-Phenylphenol (1.0 equiv)

  • Benzoyl Chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv) - Base to neutralize HCl

  • DMAP (0.1 equiv) - Catalyst

  • Dichloromethane (DCM) - Anhydrous Solvent

Protocol Steps:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add o-phenylphenol (1.0 eq) and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.5 eq) via syringe. The solution may warm slightly.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Add Benzoyl Chloride (1.2 eq) dropwise over 10 minutes.

    • Note: A white precipitate (TEA·HCl) will begin to form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3–4 hours. Monitor by TLC (See Section 4).

  • Quench: Add saturated aqueous NH₄Cl solution to quench unreacted acid chloride.

  • Workup:

    • Transfer to a separatory funnel.

    • Wash organic layer with 1M HCl (2x) to remove TEA and DMAP.

    • Wash with Sat. NaHCO₃ (2x) to remove benzoic acid byproducts.

    • Wash with Brine (1x).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5).

Method B: Phase Transfer Catalysis (Scalable)

Recommended for gram-to-kilogram scale where anhydrous conditions are difficult to maintain.

Reagents:

  • o-Phenylphenol (1.0 equiv)

  • Benzoyl Chloride (1.2 equiv)

  • Sodium Hydroxide (NaOH) (2.0 equiv, 10% aq solution)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst

  • DCM or Toluene - Organic Solvent

Protocol Steps:

  • Biphasic Setup: In a flask, combine o-phenylphenol dissolved in DCM and the 10% NaOH solution.

  • Catalyst: Add TBAB (5 mol%). Stir vigorously for 10 minutes to form the sodium phenoxide salt at the interface.

  • Addition: Add Benzoyl Chloride dropwise to the vigorously stirring biphasic mixture at 0°C.

  • Reaction: Stir at room temperature for 2 hours.

  • Separation: Separate the organic layer. Wash with water and brine.

  • Isolation: Dry and concentrate as in Method A.

Characterization & Validation

The product, 2-biphenylyl benzoate , must be validated against the following criteria.

Data Summary Table
ParameterSpecification / Expected ValueNotes
Appearance White crystalline solidRecrystallized from Ethanol
TLC (Rf) ~0.6 (Hexanes:EtOAc 9:[1]1)Distinct from phenol (Rf ~0.[1]3)
Melting Point 58 – 62 °C (Estimated)Distinct from p-isomer (151°C) [1]
Yield > 92% (Method A)High efficiency expected
Solubility Soluble in DCM, Chloroform, TolueneInsoluble in water
Spectroscopic Validation (NMR)

The steric environment of the ortho-phenyl ring causes unique shielding/deshielding effects compared to simple phenyl benzoate.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, 2H): Ortho-protons of the benzoyl group (deshielded by carbonyl).

    • δ 7.60 - 7.20 (m, 12H): Multiplet containing the biphenyl aromatic protons.

    • Key Diagnostic: Look for the absence of the broad singlet (-OH) peak at δ 5.0–5.5 ppm present in the starting material.

  • IR Spectrum:

    • 1735 cm⁻¹: Strong C=O stretch (Ester).

    • Absence: No broad O-H stretch at 3300–3500 cm⁻¹.

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Issue Detected LowYield Low Yield (<50%) Problem->LowYield Impurity Impurity / Hydrolysis Problem->Impurity Cause2 Steric Hindrance (Incomplete Reaction) LowYield->Cause2 Cause1 Moisture in Solvent (Hydrolysis of Benzoyl Cl) Impurity->Cause1 Fix1 Action: Use Anhydrous DCM & Increase Acid Chloride to 1.5 eq Cause1->Fix1 Fix2 Action: Increase DMAP to 0.2 eq & Reflux for 1 hr Cause2->Fix2

Caption: Decision tree for addressing common synthetic failures in esterification.

References

  • Sigma-Aldrich. Biphenyl-2-carboxylic acid (Hydrolysis product reference). Retrieved Oct 2025. Link

  • PubChem. Benzoic acid biphenyl-4-yl ester (Para-isomer comparison). CID 231743. Link

  • ResearchGate. The Fries Rearrangement of Phenyl Isobutyrate (Cites 2-biphenylyl benzoate).Link

  • Chemistry LibreTexts. Preparation of the Benzoate of Phenol (Schotten-Baumann).Link

Sources

Method

Fries rearrangement of (2-Phenylphenyl) benzoate to hydroxybenzophenones

Application Note: Fries Rearrangement of (2-Phenylphenyl) Benzoate [1] Abstract This application note details the optimization and execution of the Fries rearrangement of (2-phenylphenyl) benzoate (2-biphenylyl benzoate)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fries Rearrangement of (2-Phenylphenyl) Benzoate [1]

Abstract

This application note details the optimization and execution of the Fries rearrangement of (2-phenylphenyl) benzoate (2-biphenylyl benzoate) to synthesize hydroxybenzophenones. These structures—specifically 4-hydroxy-3-phenylbenzophenone and 2-hydroxy-3-phenylbenzophenone —are critical UV-absorbing scaffolds and intermediates in the synthesis of bioactive heterocyclic compounds. Due to the steric bulk of the ortho-phenyl group, this reaction exhibits unique regioselectivity profiles compared to simple phenol esters. This guide provides a robust, self-validating protocol for controlling product distribution through thermodynamic and kinetic levers.

Introduction & Mechanistic Insight

The Fries rearrangement is an acid-catalyzed rearrangement of phenolic esters to hydroxyaryl ketones.[1][2][3][4] For (2-phenylphenyl) benzoate, the reaction involves the migration of the benzoyl group to either the position para to the hydroxyl group (C4) or the open ortho position (C6).

The Steric Challenge: Unlike simple phenyl benzoate, the substrate possesses a bulky phenyl group at the C2 position.

  • C3 Position: Blocked by the phenyl ring and extreme steric crowding.

  • C6 Position (Ortho): Accessible but sterically encumbered relative to the para position.

  • C4 Position (Para): Least sterically hindered, kinetically favored.

Mechanism: The reaction proceeds via a Lewis acid-coordinated intermediate.[1][2][3]


 coordinates to the carbonyl oxygen, weakening the ester bond. Cleavage generates an acylium ion / aluminum-phenoxide ion pair within a solvent cage.
  • Kinetic Control (Low Temp): The acylium ion attacks the least hindered position (C4), yielding 4-hydroxy-3-phenylbenzophenone .

  • Thermodynamic Control (High Temp): Reversibility allows equilibration to the more stable ortho-chelated isomer (stabilized by hydrogen bonding between the carbonyl and hydroxyl), yielding 2-hydroxy-3-phenylbenzophenone .

FriesMechanism Ester (2-Phenylphenyl) Benzoate Complex AlCl3-Ester Complex Ester->Complex + AlCl3 IonPair [Acylium+ ... Phenoxide-AlCl3] Complex->IonPair Bond Cleavage Para 4-Hydroxy-3-phenylbenzophenone (Kinetic Product) IonPair->Para Attack at C4 (Low Temp) Ortho 2-Hydroxy-3-phenylbenzophenone (Thermodynamic Product) IonPair->Ortho Attack at C6 (High Temp) Para->Ortho Isomerization (>140°C)

Figure 1: Mechanistic pathway showing the divergence between kinetic (para) and thermodynamic (ortho) products.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
(2-Phenylphenyl) benzoateSubstrate>98% (HPLC)
Aluminum Chloride (

)
CatalystAnhydrous, Granular
ChlorobenzeneSolvent (Method A)Anhydrous
1,2-DichlorobenzeneSolvent (Method B)[5]Anhydrous
Dichloromethane (DCM)Extraction SolventACS Grade
Hydrochloric Acid (HCl)Quenching Agent2M Aqueous Solution
Method A: Kinetic Control (Target: 4-Hydroxy-3-phenylbenzophenone)

Use this method to maximize the para-isomer.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with (2-Phenylphenyl) benzoate (10.0 g, 36.5 mmol) and Chlorobenzene (100 mL) . Stir under nitrogen until dissolved.

  • Catalyst Addition: Cool the solution to 0–5°C using an ice bath. Add

    
     (12.2 g, 91.2 mmol, 2.5 equiv)  portion-wise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to 25°C . Stir for 12–16 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the para-product (
      
      
      
      ).
  • Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of conc. HCl . Stir vigorously for 30 minutes to decompose the aluminum complex.

Method B: Thermodynamic Control (Target: 2-Hydroxy-3-phenylbenzophenone)

Use this method to maximize the ortho-isomer.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a stir bar and reflux condenser.

  • Melt/Solvent: Mix (2-Phenylphenyl) benzoate (10.0 g) with 1,2-Dichlorobenzene (30 mL) . (Alternatively, perform neat if scale permits and efficient stirring is available).

  • Catalyst: Add

    
     (7.3 g, 54.7 mmol, 1.5 equiv)  rapidly.
    
  • Heating: Heat the mixture to 160°C (oil bath temperature).

  • Duration: Maintain reflux for 3–4 hours .

    • Note: The evolution of HCl gas will be observed. Ensure proper venting through a scrubber.

  • Quench: Cool to 80°C and pour into Ice/HCl mixture as described in Method A.

Workup & Purification (Common to both)
  • Extraction: Extract the quenched aqueous mixture with DCM (3 x 100 mL) .

  • Washing: Wash combined organics with Water (2 x 100 mL) and Brine (100 mL) .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Para-Isomer: Recrystallize from Ethanol/Water (9:1) .

    • Ortho-Isomer: Purify via steam distillation (to remove solvent/volatiles) followed by column chromatography (Silica gel, Hexane:DCM gradient) or recrystallization from Methanol .

Critical Process Parameters (CPP) & Data

The following table summarizes the effect of temperature on regioselectivity for this specific substrate.

ParameterConditionMajor ProductRatio (Para:Ortho)Yield
Temperature 25°C (Chlorobenzene)4-Hydroxy (Para)92 : 885%
Temperature 80°C (Dichloroethane)Mixed60 : 4078%
Temperature 160°C (Neat/ODCB)2-Hydroxy (Ortho)15 : 8572%
Catalyst Load 1.0 EquivIncomplete Conv.N/A<40%
Catalyst Load 2.5 EquivOptimalSee above>80%

Analytical Validation

Verify product identity using the following spectroscopic markers.

  • 4-Hydroxy-3-phenylbenzophenone (Para-isomer):

    • IR: Broad -OH stretch at 3300–3400 cm⁻¹ (non-chelated). Strong C=O stretch at ~1650 cm⁻¹.

    • 1H NMR: The proton ortho to the carbonyl (on the phenol ring) will appear as a doublet with meta coupling (~2 Hz) or ortho coupling (~8 Hz) depending on the exact substitution pattern, but distinct from the chelated proton.

  • 2-Hydroxy-3-phenylbenzophenone (Ortho-isomer):

    • IR: Weak/Broad -OH stretch shifted to ~3000 cm⁻¹ (intramolecular H-bond). Shifted C=O stretch to ~1625 cm⁻¹ (chelation effect).

    • 1H NMR: A sharp singlet for the phenolic -OH appearing downfield (δ 12.0–13.0 ppm ) due to strong hydrogen bonding with the carbonyl.

Workflow Diagram

ProtocolWorkflow Start Start: (2-Phenylphenyl) Benzoate Decision Select Target Isomer Start->Decision MethodA Method A: Kinetic Control Solvent: Chlorobenzene Temp: 25°C Decision->MethodA Para-Isomer MethodB Method B: Thermodynamic Control Solvent: 1,2-DCB or Neat Temp: 160°C Decision->MethodB Ortho-Isomer ReactionA Reaction: 12-16 Hours Catalyst: AlCl3 (2.5 eq) MethodA->ReactionA Quench Quench: Ice/HCl Hydrolysis ReactionA->Quench ReactionB Reaction: 3-4 Hours Catalyst: AlCl3 (1.5 eq) MethodB->ReactionB ReactionB->Quench Workup Workup: DCM Extraction Wash & Dry Quench->Workup Purify Purification A: Recrystallization (EtOH) B: Chromatography/Steam Dist. Workup->Purify End Final Product Hydroxybenzophenone Purify->End

Figure 2: Operational workflow for selecting and executing the Fries rearrangement based on target regiochemistry.

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC shows remaining ester after the prescribed time, add an additional 0.5 equiv of

    
     and gently warm (for Method A). Moisture in the solvent is the most common cause of catalyst deactivation.
    
  • Aluminum Emulsions: During the quench, aluminum salts can form sticky emulsions. Increasing the volume of HCl or using a Rochelle salt (Potassium Sodium Tartrate) wash can break these emulsions effectively.

  • Isomer Separation: If a mixture is obtained, the ortho-isomer is typically less polar and steam-volatile due to internal hydrogen bonding, allowing separation from the para-isomer via steam distillation.

References

  • Fries Rearrangement Mechanism & Catalysis: Title: Mechanism of the Fries Rearrangement Source: Organic Chemistry Portal URL:[Link]

  • Regioselectivity in Phenolic Esters: Title: Fries Rearrangement of Phenyl Benzoate in Room-Temperature Molten Salts Source: Journal of The Electrochemical Society URL:[Link]

  • Photo-Fries Alternative (Background): Title: Selectivity in the Photo-Fries Rearrangement of Aryl Benzoates Source: ResearchGate / Photochemistry Literature URL:[6][Link]

Sources

Application

Application Note: Strategic Synthesis of Fluorenone Scaffolds via Benzoate Intermediates

Part 1: Executive Summary & Strategic Analysis The Structural Isomerism Challenge In the synthesis of Fluorenone (9H-fluoren-9-one) , the term "benzoate intermediate" often leads to ambiguity between two distinct structu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Structural Isomerism Challenge

In the synthesis of Fluorenone (9H-fluoren-9-one) , the term "benzoate intermediate" often leads to ambiguity between two distinct structural isomers. Precision in precursor selection is critical for determining the reaction outcome:

  • Phenyl 2-phenylbenzoate (Isomer A): The ester of 2-phenylbenzoic acid and phenol. This is the direct precursor to parent Fluorenone via intramolecular Friedel-Crafts acylation.

  • (2-Phenylphenyl) benzoate (Isomer B): The ester of 2-phenylphenol and benzoic acid. This intermediate typically undergoes oxidative cyclization to form Dibenzopyranones (Lactones) or Fries rearrangement to yield 9-Phenylfluorenone derivatives .

Scope of this Guide: This protocol focuses on the Isomer A route (Phenyl 2-phenylbenzoate) as the primary method for high-yield Fluorenone synthesis, while providing a secondary advanced protocol for Isomer B ((2-Phenylphenyl) benzoate) to access functionalized 9-phenylfluorenones .

Mechanistic Pathway

The conversion of the benzoate ester to fluorenone proceeds via an acid-catalyzed Intramolecular Friedel-Crafts Acylation .

  • Activation: The carbonyl oxygen is protonated by a Lewis or Brønsted acid.

  • Cleavage: The ester bond cleaves to generate an electrophilic acylium ion intermediate and phenol (leaving group).

  • Cyclization: The acylium ion attacks the adjacent phenyl ring (electrophilic aromatic substitution).

  • Aromatization: Loss of a proton restores aromaticity, yielding the ketone bridge.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Parent Fluorenone via Phenyl 2-phenylbenzoate

Target Audience: Process Chemists, Organic Synthesis Researchers

1. Materials & Reagents
ReagentRolePurityEquiv.
2-Phenylbenzoic acid Starting Material (Acid)>98%1.0
Phenol Starting Material (Alcohol)>99%1.1
Thionyl Chloride (SOCl₂) Acyl Chloride Gen.Reagent Grade1.2
Polyphosphoric Acid (PPA) Cyclization Catalyst>83% P₂O₅Solvent/Excess
Dichloromethane (DCM) Solvent (Extraction)HPLC Grade-
Sodium Hydroxide (10%) Wash Solution--
2. Step-by-Step Methodology

Step 1: Intermediate Formation (Phenyl 2-phenylbenzoate) Note: While the ester can be isolated, in-situ generation via the acid chloride is often preferred. For this protocol, we isolate the ester to verify purity.

  • Chlorination: Dissolve 2-phenylbenzoic acid (10.0 g, 50 mmol) in dry toluene (50 mL). Add SOCl₂ (4.4 mL, 60 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Esterification: Cool the solution to 0°C. Add a solution of Phenol (5.2 g, 55 mmol) and Pyridine (5 mL) in toluene dropwise.

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl, then 10% NaOH. Dry organic layer over MgSO₄ and concentrate.

  • QC Check: Verify ester formation via TLC (Hexane/EtOAc 9:1). Product should be a white solid.

Step 2: Cyclization to Fluorenone This step utilizes the "benzoate" as a transient species if not isolated, or as the starting material if using the isolated ester.

  • Activation: In a round-bottom flask, charge Phenyl 2-phenylbenzoate (5.0 g) and Polyphosphoric Acid (50 g).

  • Reaction: Heat the mixture to 120°C with vigorous mechanical stirring. The mixture will turn viscous and dark red/brown.

    • Critical Control Point: Monitor temperature.[1][2] Exceeding 150°C may lead to sulfonation byproducts if using H₂SO₄, but PPA is safer.

  • Duration: Maintain temperature for 2–3 hours. Monitor consumption of ester by TLC.

  • Quenching: Cool to 60°C. Pour the reaction mixture slowly into 500 g of crushed ice/water with stirring. The PPA will hydrolyze, and crude fluorenone will precipitate as a yellow solid.

  • Purification:

    • Filter the yellow precipitate.

    • Dissolve in DCM and wash with 10% NaOH (to remove the phenol byproduct generated during cyclization).

    • Recrystallization: Recrystallize from Ethanol or Hexane/Acetone.

Yield Expectation: 85–92% Appearance: Bright yellow fluorescent crystals. Melting Point: 81–83°C.

Protocol B: Synthesis of 9-Phenyl-1-hydroxyfluorenone via (2-Phenylphenyl) benzoate

Target Audience: Drug Discovery (Scaffold Diversification) Note: This protocol uses the Isomer B (2-phenylphenol ester) specified in the prompt.

1. Reaction Logic

Unlike Isomer A, this ester cannot directly cyclize to parent fluorenone. Instead, it undergoes a Fries Rearrangement followed by Scholl-type Cyclization .

2. Step-by-Step Methodology
  • Fries Rearrangement:

    • Dissolve (2-Phenylphenyl) benzoate (1.0 equiv) in Nitrobenzene.

    • Add Aluminum Chloride (AlCl₃, 1.2 equiv).

    • Heat to 140°C for 4 hours.

    • Mechanism: The benzoyl group migrates to the ortho position of the phenol ring (Position 3 of the biphenyl system).

    • Intermediate: 3-Benzoyl-2-hydroxybiphenyl.

  • Cyclization:

    • Isolate the intermediate.

    • Treat with Triflic Acid (TfOH) or H₂SO₄ at 100°C.

    • Outcome: The pendant benzoyl phenyl ring attacks the position 2' of the biphenyl moiety.

    • Product: 9-Phenyl-1-hydroxyfluorenone.

Part 3: Visualization & Pathway Logic

Reaction Pathway Diagram

The following diagram distinguishes the pathways for the two "benzoate" isomers, resolving the ambiguity in the topic.

FluorenoneSynthesis Start_Acid 2-Phenylbenzoic Acid Isomer_A Phenyl 2-phenylbenzoate (Isomer A) Start_Acid->Isomer_A + Phenol (Esterification) Start_Phenol 2-Phenylphenol Isomer_B (2-Phenylphenyl) benzoate (Isomer B) Start_Phenol->Isomer_B + Benzoic Acid (Esterification) Inter_A Acylium Ion Intermediate Isomer_A->Inter_A Acid Catalyst (Cleavage) Inter_B 3-Benzoyl-2-hydroxybiphenyl (via Fries Rearr.) Isomer_B->Inter_B AlCl3, 140°C (Fries Rearrangement) Product_Lactone Dibenzopyranone (Lactone Side Product) Isomer_B->Product_Lactone Pd(II) Oxidative Coupling Product_Fluorenone Fluorenone (Parent) Inter_A->Product_Fluorenone Friedel-Crafts Cyclization Product_Subst 9-Phenyl-1-hydroxyfluorenone (Substituted) Inter_B->Product_Subst Acid Cyclization

Caption: Divergent synthesis pathways based on benzoate isomer structure. Isomer A yields parent Fluorenone; Isomer B yields substituted derivatives.

Part 4: Quality Control & Troubleshooting

Analytical Parameters (HPLC/GC)
ParameterSpecificationMethod Note
Fluorenone Retention ~12.5 minC18 Column, 70:30 ACN:H₂O, 1 mL/min
Intermediate Ester ~18.2 minLess polar, elutes later than product
Phenol Impurity ~4.5 minMust be removed via caustic wash
UV Max 254 nm, 300 nmFluorenone has distinct yellow color/absorbance
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion.

    • Cause: PPA is too viscous or "wet" (low P₂O₅ content).

    • Solution: Use fresh PPA (83%+) and ensure vigorous mechanical stirring.

  • Problem: Product is dark/tarry.

    • Cause: Reaction temperature exceeded 140°C causing polymerization or sulfonation.

    • Solution: Maintain 115–125°C strict control.

  • Problem: "Benzoate" starting material does not cyclize (Isomer B case).

    • Cause: Using (2-Phenylphenyl) benzoate instead of Phenyl 2-phenylbenzoate for parent fluorenone synthesis.

    • Solution: Verify structure.[1][2][3][4][5] Isomer B requires the Fries rearrangement protocol, not direct acid cyclization.

References

  • Organic Chemistry Portal. "Synthesis of Fluorenones." Organic Chemistry Portal. Available at: [Link]

  • Hunt, I. "Friedel-Crafts Acylation - Intramolecular." University of Calgary, Department of Chemistry. Available at: [Link]

  • Song, J., et al. (2015). "Pd-Catalyzed Carbonylative Multiple C-C Bond Formation Enables an Efficient Route to Various Substituted Fluoren-9-ones."[3] Organic Letters, 17(9), 2106-2109. Available at: [Link]

  • Campo, M. A., & Larock, R. C. (2000). "Novel Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls."[3] Organic Letters, 2(23), 3675-3677. Available at: [Link]

Sources

Method

The Strategic Application of (2-Phenylphenyl) Benzoate in the Synthesis of Dibenzo Ketone Scaffolds

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the utility of (2-phenylphenyl) benzoate as a key precursor in the synthesis of dibenzo ketones, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the utility of (2-phenylphenyl) benzoate as a key precursor in the synthesis of dibenzo ketones, a class of compounds with significant pharmacological interest. We will delve into the mechanistic underpinnings of the synthetic strategies, provide detailed experimental protocols, and offer insights into the practical application of these methods in a research and development setting.

Introduction: The Significance of Dibenzo Ketones and the Role of (2-Phenylphenyl) Benzoate

Dibenzo ketones, and their corresponding oxepine derivatives, represent a privileged scaffold in medicinal chemistry. These tricyclic systems are at the core of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antidepressant, anxiolytic, and anti-inflammatory activities. A notable example is Doxepin, a dibenzo[b,e]oxepin-11(6H)-one derivative, which is utilized for its antidepressant and anxiolytic effects. The rigid, three-dimensional structure of the dibenzo ketone core allows for precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics that can interact with high specificity at biological targets.

(2-Phenylphenyl) benzoate emerges as a strategic starting material for the synthesis of these valuable scaffolds. Its biphenyl moiety provides the foundational A and B rings of the target dibenzo ketone system. The benzoate group, while seemingly a simple protecting group for the phenolic hydroxyl, can be strategically employed to influence the electronic and steric environment of the molecule, and in some methodologies, can be a participant in the key cyclization step. This guide will focus on a rational, multi-step approach to leverage the inherent structure of (2-phenylphenyl) benzoate for the efficient construction of dibenzo ketones.

Synthetic Strategy Overview: A Multi-Step Approach to Dibenzo Ketones from (2-Phenylphenyl) Benzoate

The direct conversion of (2-phenylphenyl) benzoate to a dibenzo ketone is not a mechanistically favored or commonly reported transformation. A more robust and versatile approach involves a three-stage synthetic sequence:

  • Synthesis of the Starting Material: Preparation of (2-phenylphenyl) benzoate from commercially available precursors.

  • Ortho-Functionalization: Introduction of a carbonyl or a precursor to a carbonyl group at the ortho-position of the pendant phenyl ring. This is the critical step that sets the stage for the subsequent cyclization.

  • Intramolecular Cyclization: Formation of the central seven-membered ring containing the ketone functionality via an intramolecular acylation reaction.

This strategic pathway allows for a modular approach, where modifications to each step can lead to a diverse library of substituted dibenzo ketones for structure-activity relationship (SAR) studies.

Experimental Protocols and Methodologies

Stage 1: Synthesis of (2-Phenylphenyl) Benzoate

The synthesis of the starting material, (2-phenylphenyl) benzoate, is a straightforward esterification reaction. The Schotten-Baumann reaction provides a reliable and high-yielding method.

Protocol 1: Schotten-Baumann Esterification

  • Reaction: 2-Phenylphenol + Benzoyl Chloride → (2-Phenylphenyl) Benzoate

  • Reagents and Materials:

    • 2-Phenylphenol

    • Benzoyl chloride

    • 10% Sodium hydroxide solution

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 2-phenylphenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3.0 eq).

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. A white precipitate will form.

    • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Yield and Characterization:

CompoundMolecular WeightAppearanceTypical YieldMelting Point (°C)
(2-Phenylphenyl) benzoate274.31 g/mol White crystalline solid85-95%88-90
Stage 2: Ortho-Functionalization of (2-Phenylphenyl) Benzoate

This is a pivotal step requiring careful control to achieve the desired regioselectivity. Directed ortho-metalation (DoM) is a powerful technique for this purpose. The ester group of (2-phenylphenyl) benzoate is not a strong directing group for DoM. Therefore, a more practical approach involves the ortho-functionalization of 2-phenylphenol prior to esterification. However, for the purpose of this guide, we will explore a hypothetical palladium-catalyzed C-H activation/acylation as a modern and efficient method for the direct functionalization of (2-phenylphenyl) benzoate.

Protocol 2: Palladium-Catalyzed Ortho-Acylation (Hypothetical)

  • Reaction: (2-Phenylphenyl) Benzoate + Acyl Source → 2'-Acyl-(2-phenylphenyl) Benzoate

  • Rationale: This reaction leverages a palladium catalyst to selectively activate a C-H bond at the ortho-position of the phenyl ring, followed by coupling with an acyl source. The choice of directing group and acylating agent is crucial. While the benzoate ester itself is a weak directing group, the use of specialized ligands can promote the desired transformation.

  • Reagents and Materials:

    • (2-Phenylphenyl) benzoate

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

    • An acylating agent (e.g., an acid chloride or anhydride)

    • A suitable oxidant (e.g., Ag₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

    • Schlenk line and inert atmosphere (Nitrogen or Argon)

  • Procedure (General Outline):

    • To a Schlenk flask under an inert atmosphere, add (2-phenylphenyl) benzoate (1.0 eq), Pd(OAc)₂ (0.05 eq), the chosen ligand (0.1 eq), and the oxidant (2.0 eq).

    • Add the anhydrous, degassed solvent, followed by the acylating agent (1.5 eq).

    • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Note: The development of a specific and optimized protocol for this transformation would require experimental screening of catalysts, ligands, and reaction conditions.

Stage 3: Intramolecular Friedel-Crafts Acylation for Dibenzo Ketone Formation

With the ortho-acylated intermediate in hand, the final step is an intramolecular Friedel-Crafts acylation to construct the seven-membered ring. This reaction is typically promoted by a strong Lewis acid or a protic acid.

Protocol 3: Intramolecular Friedel-Crafts Acylation

  • Reaction: 2'-Acyl-(2-phenylphenyl) Benzoate → Dibenzo[b,d]oxepin-6-one

  • Rationale: The acyl group at the ortho-position of the phenyl ring acts as the electrophile. In the presence of a strong acid, an acylium ion is generated, which then attacks the adjacent phenyl ring (of the phenoxy group) in an electrophilic aromatic substitution reaction to form the cyclic ketone.

  • Reagents and Materials:

    • 2'-Acyl-(2-phenylphenyl) benzoate

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

    • Anhydrous dichloromethane (if using a Lewis acid like AlCl₃)

    • Ice bath

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, add the 2'-acyl-(2-phenylphenyl) benzoate (1.0 eq) to an excess of polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate).

    • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The viscosity of the PPA will decrease upon heating.

    • Monitor the reaction by TLC.

    • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

    • The crude product can be purified by recrystallization or column chromatography.

Expected Yield and Characterization:

CompoundMolecular WeightAppearanceTypical Yield
Dibenzo[b,d]oxepin-6-one210.23 g/mol Crystalline solid60-80%

Mechanistic Insights and Visualizations

Overall Synthetic Pathway

Synthetic_Pathway A 2-Phenylphenol B (2-Phenylphenyl) benzoate A->B Benzoyl Chloride, NaOH C Ortho-acylated Intermediate B->C [Pd]-Catalyzed Ortho-Acylation D Dibenzo[b,d]oxepin-6-one C->D Intramolecular Friedel-Crafts Acylation

Caption: A three-stage synthetic route to dibenzo[b,d]oxepin-6-one from 2-phenylphenol.

Mechanism of Intramolecular Friedel-Crafts Acylation

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Start Ortho-acylated Intermediate Acylium Acylium Ion Intermediate Start->Acylium H+ (PPA) Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Intramolecular Attack Product Dibenzo[b,d]oxepin-6-one Sigma->Product -H+

Caption: The mechanism of the acid-catalyzed intramolecular Friedel-Crafts acylation.

Alternative Synthetic Routes: The Fries and Photo-Fries Rearrangements

While the directed ortho-acylation followed by cyclization is a rational approach, it is worth considering rearrangement reactions of (2-phenylphenyl) benzoate as alternative, albeit potentially less direct, pathways to functionalized precursors for dibenzo ketone synthesis.

  • The Fries Rearrangement: This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. In the case of (2-phenylphenyl) benzoate, this could potentially lead to the formation of ortho- and para-hydroxybenzophenones. The ortho-isomer could then be a substrate for a subsequent intramolecular cyclization (e.g., an etherification reaction) to form the dibenzo ketone. However, controlling the regioselectivity of the Fries rearrangement can be challenging.

  • The Photo-Fries Rearrangement: This is a photochemical version of the Fries rearrangement that proceeds via a radical mechanism. It can sometimes offer different regioselectivity compared to the thermal Fries rearrangement.

While these are plausible alternative strategies, they often suffer from lower yields and the formation of product mixtures, making the directed C-H functionalization approach more attractive for targeted synthesis.

Conclusion and Future Perspectives

(2-Phenylphenyl) benzoate serves as a valuable and readily accessible starting material for the synthesis of medicinally important dibenzo ketones. The multi-step strategy involving ortho-functionalization and subsequent intramolecular Friedel-Crafts acylation provides a logical and adaptable framework for the construction of these complex scaffolds. Advances in C-H activation and directed metalation chemistries are continually expanding the toolbox for the efficient and selective functionalization of aromatic systems, and these will undoubtedly be applied to further streamline the synthesis of dibenzo ketone derivatives. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers in their efforts to explore the rich chemical space of dibenzo ketones and to develop novel therapeutic agents.

References

  • Doxepin. In: Drugs.com. [Link]

Application

Application Note: Catalytic C–O Activation of (2-Phenylphenyl) Benzoate for Sterically Hindered Biaryl Synthesis

Executive Summary The synthesis of sterically congested biaryl and alkyl-aryl scaffolds is a persistent challenge in drug discovery and materials science (e.g., liquid crystals). Traditionally, these syntheses rely on ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of sterically congested biaryl and alkyl-aryl scaffolds is a persistent challenge in drug discovery and materials science (e.g., liquid crystals). Traditionally, these syntheses rely on aryl halides (bromides/iodides) which can be unstable, expensive, or genotoxic.

This guide details the protocol for utilizing (2-phenylphenyl) benzoate as a robust, atom-economical precursor for the synthesis of 2-cyclohexylbiphenyl and related derivatives. By leveraging Nickel-catalyzed C(aryl)–O bond activation , researchers can bypass the need for unstable triflates or halides, utilizing the benzoate ester as a "pseudohalide" electrophile. This method is particularly valuable for installing secondary alkyl groups (like cyclohexyl) onto sterically hindered ortho-substituted biaryl cores.

Scientific Rationale & Mechanism

The "Ester Dance": Why Benzoates?

While aryl triflates are highly reactive in cross-coupling, they are hydrolytically unstable and expensive. Aryl esters (benzoates, pivalates) offer a superior alternative:

  • Stability: Indefinitely stable on the benchtop.

  • Orthogonality: The ester bond is inert to Pd-catalyzed couplings (Suzuki/Sonogashira) occurring elsewhere on the molecule, allowing for sequential functionalization.

  • Activation: Under specific Ni(0) catalysis, the inert C(aryl)–O bond undergoes oxidative addition, behaving analogously to an aryl bromide.

Mechanistic Pathway

The transformation of (2-phenylphenyl) benzoate to 2-cyclohexylbiphenyl proceeds via a Ni-catalyzed Negishi-type cross-coupling .

  • Oxidative Addition: The Ni(0) species (ligated by phosphines or NHCs) inserts into the C(aryl)–O bond of the ester. This is the rate-determining step, especially difficult here due to the steric bulk of the ortho-phenyl group.

  • Decarbonylation (Pathway Dependent): While some ester couplings involve decarbonylation, the direct replacement of the carboxylate group with the alkyl nucleophile is preferred to avoid side reactions.

  • Transmetallation: The cyclohexylzinc reagent transfers the alkyl group to the Nickel center.

  • Reductive Elimination: The C–C bond is formed, releasing the product and regenerating Ni(0).

Figure 1: Catalytic cycle for the Ni-catalyzed C–O activation of aryl esters using organozinc reagents.

Detailed Experimental Protocols

Precursor Synthesis: (2-Phenylphenyl) Benzoate

Objective: To synthesize the electrophilic ester from commercially available 2-phenylphenol (2-hydroxybiphenyl).

Reagents:

  • 2-Phenylphenol (1.0 equiv)

  • Benzoyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.05 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolve 2-phenylphenol (10 mmol) in anhydrous DCM (30 mL) under nitrogen.

  • Add Triethylamine (15 mmol) and DMAP (0.5 mmol). Cool to 0°C.

  • Dropwise add Benzoyl chloride (12 mmol). A white precipitate (Et3N·HCl) will form.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc).

    • Target Yield: >90%[1]

    • Appearance: White crystalline solid.[2]

Core Transformation: Synthesis of 2-Cyclohexylbiphenyl

Objective: Cross-coupling of the benzoate with cyclohexylzinc bromide.

Critical Safety Note: Organozinc reagents are moisture-sensitive. Nickel(COD)2 is air-sensitive and must be handled in a glovebox or under strict Schlenk conditions.

Reagents:

  • (2-Phenylphenyl) benzoate (0.5 mmol)

  • Cyclohexylzinc bromide (0.5 M in THF) (0.75 mmol, 1.5 equiv)

  • Catalyst: Ni(COD)2 (10 mol%)

  • Ligand: PCy3 (Tricyclohexylphosphine) (20 mol%) or SIPr (NHC) for higher activity.

  • Solvent: Toluene/THF (1:1 ratio)

Step-by-Step Protocol:

  • Catalyst Prep (Glovebox/Schlenk): In a flame-dried Schlenk tube, mix Ni(COD)2 (14 mg, 0.05 mmol) and PCy3 (28 mg, 0.10 mmol) in anhydrous Toluene (1 mL). Stir for 10 min to generate the active catalyst (solution turns yellow/orange).

  • Substrate Addition: Add (2-Phenylphenyl) benzoate (137 mg, 0.5 mmol) dissolved in Toluene (1 mL) to the catalyst mixture.

  • Nucleophile Addition: Add Cyclohexylzinc bromide solution (1.5 mL, 0.75 mmol) dropwise via syringe.

  • Reaction: Seal the tube and heat to 80°C for 12–16 hours.

    • Checkpoint: The reaction mixture typically turns dark brown.

  • Quench: Cool to RT. Carefully quench with 1M HCl (aq) to hydrolyze zinc salts and the benzoate byproduct.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The crude mixture contains the product, benzoic acid (removed by base wash), and potentially reduced biphenyl (if H-elimination occurred). Purify via Flash Column Chromatography using 100% Hexanes (Product is non-polar).

Optimization & Troubleshooting Guide

The primary failure mode in coupling secondary alkyls (like cyclohexyl) is Beta-Hydride Elimination , which leads to the formation of alkene (cyclohexene) and reduction of the aryl ring (biphenyl).

Table 1: Optimization Parameters for Sterically Hindered Esters

ParameterRecommendationRationale
Ligand PCy3 or ICy (NHC)Electron-rich, bulky ligands facilitate oxidative addition into the tough C–O bond and suppress beta-hydride elimination.
Solvent Toluene or DioxaneNon-polar solvents often stabilize the Ni-intermediate better than pure THF at high temps.
Temperature 80–100°CHigh energy barrier for inserting into the ortho-hindered C–O bond requires heat.
Zinc Source R-ZnBr (Reformatsky)Organozinc reagents are softer than Grignards, tolerating the ester group on the leaving benzoate (preventing attack on the carbonyl).
Workflow Visualization

Figure 2: Operational workflow from precursor synthesis to isolated product.

References

  • Tobisu, M., & Chatani, N. (2008).[3] Nickel-Catalyzed Cross-Coupling of Aryl Esters with Arylboronic Acids. Journal of the American Chemical Society, 130(48), 16398–16405. [Link]

  • Tobisu, M., & Chatani, N. (2015).[3] Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts.[4][5][6][7][8] Accounts of Chemical Research, 48(6), 1717–1726. [Link]

  • Cornella, J., Zarate, C., & Martin, R. (2014). Ni-catalyzed reductive cleavage of methyl esters. Chemical Society Reviews, 43, 8081-8097. [Link]

  • Quasdorf, K. W., & Garg, N. K. (2012). Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids. Journal of the American Chemical Society, 134(3), 1756–1769. [Link]

Sources

Method

Metal-free synthesis methods for 2-biphenyl benzoate

Application Note: High-Purity, Metal-Free Synthesis of 2-Biphenyl Benzoate Executive Summary This guide details two robust, metal-free protocols for the synthesis of 2-biphenyl benzoate (CAS: 2170-13-0), a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity, Metal-Free Synthesis of 2-Biphenyl Benzoate

Executive Summary

This guide details two robust, metal-free protocols for the synthesis of 2-biphenyl benzoate (CAS: 2170-13-0), a critical intermediate in the development of metabolic tracers and plasticizer standards.

In pharmaceutical and toxicological applications, trace metal contamination (Pd, Cu, Ni) can lead to false positives in biological assays or regulatory non-compliance under ICH Q3D guidelines. While traditional cross-coupling (e.g., Suzuki-Miyaura followed by esterification) often relies on transition metals, this guide focuses on direct organocatalytic esterification of 2-phenylphenol.

We address the specific challenge of steric hindrance : the ortho-phenyl group in 2-phenylphenol creates significant steric shielding of the hydroxyl group, often leading to low yields under standard Fischer esterification conditions.

Chemical Context: The "Ortho-Effect" Challenge

The target molecule, 2-biphenyl benzoate, is synthesized via the esterification of 2-phenylphenol (2-hydroxybiphenyl) with a benzoyl source.

  • Steric Shielding: The phenyl ring at the ortho position twists out of plane relative to the phenol ring to minimize steric clash. This creates a "roof" over the hydroxyl group, impeding the approach of electrophiles.

  • Electronic Deactivation: The phenol oxygen is nucleophilic, but the bulky ortho-group reduces the effective collision frequency with acylating agents.

To overcome this without metal Lewis acids, we employ Nucleophilic Catalysis (DMAP) and Hypervalent Iodine/Ammonium Iodide Catalysis .

Protocol A: Modified Steglich Esterification (Standard)

Best for: High purity, gram-scale synthesis, and laboratory reliability.

This protocol utilizes


-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[1] The key to success with the hindered 2-phenylphenol is the formation of the highly reactive 

-acylpyridinium intermediate, which is less sensitive to steric bulk than the free acid anhydride.
Reagents & Materials
  • Substrate: 2-Phenylphenol (1.0 equiv, 10 mmol, 1.70 g)

  • Acyl Donor: Benzoic Acid (1.1 equiv, 11 mmol, 1.34 g)

  • Coupling Reagent: DCC (1.1 equiv, 11 mmol, 2.27 g)

  • Catalyst: DMAP (0.1 equiv, 1 mmol, 0.12 g)

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

  • Apparatus: 100 mL Round Bottom Flask (RBF), Drying tube (CaCl2).

Step-by-Step Procedure
  • Pre-Cooling: Charge the RBF with Benzoic Acid and 2-Phenylphenol in anhydrous DCM (40 mL). Stir until dissolved. Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the formation of

    
    -acylurea side products during the initial activation.
    
  • Catalyst Addition: Add DMAP in one portion. Stir for 5 minutes.

  • Activation: Dissolve DCC in the remaining 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours .

    • Observation: A white precipitate (

      
      -dicyclohexylurea, DCU) will form within 30 minutes.
      
  • Filtration: Filter the reaction mixture through a sintered glass funnel (porosity 3) or a Celite pad to remove the insoluble DCU byproduct. Rinse the cake with cold DCM (2 x 10 mL).

  • Workup: Wash the filtrate sequentially with:

    • 1N HCl (2 x 20 mL) – Removes DMAP and unreacted amine species.

    • Saturated NaHCO₃ (2 x 20 mL) – Removes unreacted Benzoic Acid.

    • Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane (1:4) or perform flash chromatography (SiO₂, 5% EtOAc in Hexanes) if ultra-high purity (>99.5%) is required.

Expected Yield: 85–92% Appearance: White crystalline solid.

Protocol B: TBAI-Catalyzed Oxidative Esterification (Advanced)

Best for: Green chemistry compliance, avoiding acid chlorides/coupling reagents, and using stable aldehydes.

This method uses Tetrabutylammonium Iodide (TBAI) as a catalyst and tert-Butyl Hydroperoxide (TBHP) as a terminal oxidant.[2] It generates an acyl radical or hypoiodite species from benzaldehyde, which reacts with the phenol. This is a strictly metal-free oxidative coupling.

Reagents & Materials
  • Substrate: 2-Phenylphenol (1.0 equiv, 5 mmol)

  • Precursor: Benzaldehyde (1.2 equiv, 6 mmol)

  • Catalyst: TBAI (10 mol%)

  • Oxidant: TBHP (70% in water, 2.0 equiv)

  • Solvent: Water or Ethyl Acetate (biphasic or green solvent systems possible).

  • Conditions: 80°C, sealed tube.

Step-by-Step Procedure
  • Charging: In a 20 mL sealed tube equipped with a magnetic stir bar, add 2-Phenylphenol (0.85 g), Benzaldehyde (0.64 g), and TBAI (0.18 g).

  • Oxidant Addition: Add TBHP (approx. 1.3 mL of 70% aq. solution) dropwise.

  • Heating: Seal the tube and heat the block to 80°C . Stir vigorously for 8–12 hours .

    • Mechanism Note: The TBAI is oxidized to

      
      .[3] This active iodine species facilitates the generation of the benzoyl ester from the aldehyde.
      
  • Quenching: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench remaining peroxides and iodine species (color will change from dark red/brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry organic layers over Na₂SO₄. Concentrate. Purify via column chromatography (Hexane/EtOAc gradient).

Expected Yield: 70–80% (Slightly lower than Steglich due to steric hindrance affecting the radical coupling efficiency).

Mechanistic Visualization

Figure 1: Steglich Esterification Pathway

The following diagram illustrates the critical role of DMAP in transferring the acyl group to the sterically hindered phenol, bypassing the slow direct attack on the O-acylisourea.

SteglichMechanism DCC DCC (Coupling Agent) O_Acyl O-Acylisourea (Intermediate 1) DCC->O_Acyl Activation Acid Benzoic Acid Acid->O_Acyl Activation ActiveEster N-Acylpyridinium (Active Species) O_Acyl->ActiveEster + DMAP (Fast) DCU DCU (Byproduct) O_Acyl->DCU DMAP DMAP (Catalyst) ActiveEster->DMAP Regenerated Product 2-Biphenyl Benzoate (Target Ester) ActiveEster->Product + Phenol (Acyl Transfer) Phenol 2-Phenylphenol (Hindered Nucleophile)

Caption: Figure 1. DMAP-catalyzed acyl transfer mechanism.[4][5] The formation of the N-acylpyridinium ion reduces steric sensitivity, enabling reaction with 2-phenylphenol.

Figure 2: TBAI Oxidative Cycle

This diagram depicts the "Green" route where iodide acts as a redox mediator.

TBAICycle cluster_cycle Catalytic Loop TBAI I- (TBAI) Hypo [IO]- / [IO2]- TBAI->Hypo + TBHP Hypo->TBAI Regeneration Aldehyde Benzaldehyde Radical Benzoyl Radical / Active Intermediate Aldehyde->Radical via Hypoiodite Product Ester Product Radical->Product + Phenol Phenol 2-Phenylphenol TBHP TBHP (Oxidant)

Caption: Figure 2. TBAI/TBHP oxidative esterification cycle.[2][6] Iodide is oxidized to hypoiodite species which activates the aldehyde C-H bond.

Performance Comparison

MetricProtocol A (Steglich)Protocol B (TBAI Oxidative)
Metal Content < 1 ppm (None added) < 1 ppm (None added)
Yield High (85-92%)Moderate (70-80%)
Atom Economy Low (DCU waste)High (Water/tBuOH byproduct)
Reaction Time 12-16 Hours8-12 Hours
Purification Filtration + WashColumn Chromatography often needed
Scalability Excellent (Kg scale possible)Good (Safety limits on peroxides)

References

  • Steglich Esterification Mechanism & Protocols

    • Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4]

  • Metal-Free Oxidative Esterification (TBAI/TBHP)

    • (Contextual grounding on metal-free biaryl/ester synthesis).

  • Synthesis of Hindered Biaryls

    • (Provides context on the stability and handling of 2-substituted biphenyls).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of (2-Phenylphenyl) Benzoate Esterification

Welcome to the technical support center for the synthesis of (2-Phenylphenyl) benzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging es...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Phenylphenyl) benzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging esterification. The inherent steric hindrance of 2-phenylphenol presents unique difficulties that can lead to low yields and purification challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 2-phenylphenol so difficult, resulting in consistently low yields?

The primary challenge in synthesizing (2-Phenylphenyl) benzoate lies in the structure of the 2-phenylphenol starting material. Two main factors contribute to its low reactivity:

  • Steric Hindrance: The phenyl group at the ortho-position to the hydroxyl group physically blocks the approach of the acyl donor (e.g., benzoic acid or benzoyl chloride). This steric clash significantly slows down the rate of the nucleophilic attack required for ester formation.

  • Reduced Nucleophilicity of Phenols: Phenolic hydroxyl groups are inherently less nucleophilic than those of aliphatic alcohols.[1] The lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability to attack the electrophilic carbonyl carbon of the benzoic acid derivative.[1]

Traditional methods like direct Fischer-Speier esterification often fail or give negligible yields because they cannot overcome these combined electronic and steric barriers under standard conditions.[1][2]

Q2: I attempted a classic Fischer-Speier esterification with benzoic acid, 2-phenylphenol, and sulfuric acid, but my yield was less than 5%. What went wrong?

The Fischer-Speier esterification is an equilibrium-controlled process that is ill-suited for this specific transformation.[2][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[4] To achieve a reasonable yield, the equilibrium must be shifted towards the products. This is typically done by using a large excess of one reactant or by removing water as it forms.[5][6]

However, with a sterically hindered and electronically deactivated substrate like 2-phenylphenol, the energy barrier for the forward reaction is very high, and the equilibrium lies heavily on the side of the starting materials. Forcing the reaction with high temperatures and high concentrations of acid can lead to decomposition and other side reactions, rather than the desired ester.

Troubleshooting Workflow: Low Yield in Esterification

This diagram outlines a logical approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Low Yield of (2-Phenylphenyl) benzoate check_method Which Method Was Used? start->check_method fischer Fischer-Speier check_method->fischer Acid/Alcohol schotten Schotten-Baumann (Acyl Chloride) check_method->schotten Acyl Chloride steglich Steglich check_method->steglich Coupling Agent fischer_sol Inherently Low Yield. Switch to a more reactive method like Schotten-Baumann or Steglich. fischer->fischer_sol schotten_sol Troubleshoot: 1. Base Strength (NaOH > Pyridine) 2. Anhydrous Conditions? 3. Temperature Control? 4. Purity of Benzoyl Chloride? schotten->schotten_sol steglich_sol Troubleshoot: 1. Purity of Reagents (DCC/EDC)? 2. Anhydrous Solvent? 3. DMAP catalyst used? 4. Byproduct (DCU) removal? steglich->steglich_sol

Caption: A workflow for troubleshooting low esterification yields.

Q3: Which synthetic methods are recommended for the esterification of a hindered phenol like 2-phenylphenol?

To overcome the challenges posed by 2-phenylphenol, it is necessary to use more powerful esterification methods that do not rely on an unfavorable equilibrium or that activate one of the reactants. The three most effective methods are the Schotten-Baumann reaction, the Steglich esterification, and the Mitsunobu reaction.

Method Key Reagents Typical Conditions Pros Cons
Schotten-Baumann Benzoyl Chloride, NaOH or PyridineBiphasic (H₂O/DCM) or single solvent (Pyridine), 0°C to RTHigh-yielding, uses common reagents, irreversible.[7]Benzoyl chloride is lachrymatory and moisture-sensitive; generates HCl byproduct.[8]
Steglich Esterification Benzoic Acid, DCC/EDC, DMAP (catalyst)Anhydrous DCM or DMF, 0°C to RTVery mild conditions, suitable for sensitive substrates.[9][10]DCC byproduct (DCU) can be difficult to remove; reagents are more expensive.[11]
Mitsunobu Reaction Benzoic Acid, PPh₃, DEAD or DIADAnhydrous THF or Toluene, -20°C to RTExtremely mild, excellent for hindered alcohols.[12][13]Generates stoichiometric phosphine oxide and hydrazine byproducts requiring chromatographic purification; reagents are toxic.[14]

For a balance of reliability, cost-effectiveness, and high yield, the Schotten-Baumann reaction using benzoyl chloride is the most highly recommended method for this specific synthesis.

Troubleshooting & Optimization Guide

Issue: Benzoic acid is a major impurity in my final product after using the Schotten-Baumann method.

Cause: This is almost always due to the hydrolysis of the benzoyl chloride starting material.[8] Benzoyl chloride reacts rapidly with any water present in the reaction mixture to form benzoic acid.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. If using an organic solvent like dichloromethane (DCM), ensure it is freshly distilled or from a sealed bottle over molecular sieves.

  • Check Reagent Quality: Use a fresh bottle of benzoyl chloride. Older bottles may have absorbed atmospheric moisture.

  • Optimize Workup: During the workup procedure, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous layer and will be removed from your organic phase.

Issue: My reaction is slow, and TLC analysis shows unreacted 2-phenylphenol even after several hours.

Cause: Incomplete activation of the phenol. The key to the Schotten-Baumann reaction is the deprotonation of the phenol to the much more nucleophilic phenoxide ion.[15][16] If the base is not effective or if stoichiometry is incorrect, the reaction will be sluggish.

Solutions:

  • Use a Stronger Base: Aqueous sodium hydroxide (NaOH) is more effective than weaker bases like pyridine for generating the phenoxide. A biphasic system with 10% aqueous NaOH and DCM is highly effective.

  • Check Stoichiometry: Ensure you are using at least one equivalent of base to neutralize the HCl byproduct, plus a catalytic amount to maintain a basic environment for phenoxide generation. Typically, using the phenol dissolved in an excess of 10% NaOH solution is sufficient.[17]

  • Consider a Phase-Transfer Catalyst: In a biphasic system, adding a small amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide ion into the organic phase where the benzoyl chloride resides, accelerating the reaction.

Validated Experimental Protocols

Protocol 1: Optimized Schotten-Baumann Synthesis of (2-Phenylphenyl) Benzoate

This protocol is designed for high-yield synthesis and straightforward purification.

Reaction Scheme: Schotten-Baumann Method

ReactionScheme cluster_reactants Reactants cluster_products Products R1 2-Phenylphenol plus + R2 Benzoyl Chloride arrow_label NaOH (aq) / DCM 0 °C to RT R2->arrow_label P1 (2-Phenylphenyl) benzoate plus2 + P2 HCl (neutralized by base) arrow_label->P1

Caption: Synthesis of (2-Phenylphenyl) benzoate via the Schotten-Baumann reaction.

1. Reagent Preparation:

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Phenylphenol170.2110.01.01.70 g
Benzoyl Chloride140.5712.01.21.43 mL (1.70 g)
Sodium Hydroxide (10% aq.)40.00-Excess25 mL
Dichloromethane (DCM)--Solvent25 mL

2. Step-by-Step Procedure:

  • Dissolve the Phenol: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.70 g (10.0 mmol) of 2-phenylphenol in 25 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cool the Mixture: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Add Solvent: Add 25 mL of dichloromethane (DCM) to the flask.

  • Add Acyl Chloride: While stirring vigorously, add 1.43 mL (12.0 mmol) of benzoyl chloride dropwise via syringe over 10-15 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours.

  • Monitor Progress: Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting phenol spot should disappear and be replaced by a new, higher Rf product spot.

  • Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the layers. The aqueous layer (top) can be discarded.

  • Workup - Washing: Wash the organic layer (bottom) sequentially with:

    • 20 mL of 1 M HCl (to remove any remaining NaOH).

    • 20 mL of saturated NaHCO₃ solution (to remove benzoic acid).

    • 20 mL of brine (saturated NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield the pure (2-Phenylphenyl) benzoate as a white solid.

References

  • Scriven, E. F. V., & Murugan, R. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • Shaikh, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Steglich Esterification. organic-chemistry.org. [Link]

  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Chemistry LibreTexts. [Link]

  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. UMSL. [Link]

  • Scribd. (n.d.). Synthesis of Phenyl Benzoate. Scribd. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

  • University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap. UW-Madison Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. Chemistry Stack Exchange. [Link]

  • Khan, K. M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Shout Education. (n.d.). Preparation of Esters. ChemKey. [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]

Sources

Optimization

Purification and recrystallization techniques for (2-Phenylphenyl) benzoate

Technical Support Center: Purification & Recrystallization of (2-Phenylphenyl) Benzoate User Guide ID: TS-PPB-2024-05 Topic: Downstream Processing & Purity Optimization Target Compound: (2-Phenylphenyl) benzoate [CAS: 21...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Recrystallization of (2-Phenylphenyl) Benzoate

User Guide ID: TS-PPB-2024-05 Topic: Downstream Processing & Purity Optimization Target Compound: (2-Phenylphenyl) benzoate [CAS: 2170-13-0 (isomer specific check required*)] Classification: Biphenyl Ester / Aromatic Benzoate

Executive Summary & Technical Context

(2-Phenylphenyl) benzoate (also known as o-biphenylyl benzoate or 2-biphenylyl benzoate) is the ester derivative formed from 2-phenylphenol and benzoic acid/benzoyl chloride. Unlike its para-isomer (4-biphenylyl benzoate, MP ~151°C), the ortho-isomer exhibits significant steric hindrance due to the proximity of the two phenyl rings. This steric "twist" disrupts crystal lattice packing, often resulting in a compound with a significantly lower melting point or a tendency to supercool into a viscous oil.

This guide addresses the specific challenges of purifying this lipophilic ester, focusing on removing the persistent unreacted phenol (2-phenylphenol) and managing the "oiling out" phenomenon during recrystallization.

Troubleshooting & FAQ (Q&A Format)

Q1: My crude product is a viscous yellow oil that refuses to crystallize. Is my reaction failed? A: Not necessarily. The ortho-substitution on the biphenyl ring creates steric bulk that lowers the melting point compared to the para-isomer. The compound may be in a supercooled liquid state.[1]

  • Immediate Action:

    • Seed It: If you have a pure crystal from a previous batch, add a seed crystal.

    • Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

    • Solvent Choice: If you are using a solvent, you may have too much.[2] Evaporate to dryness and try a "solvent-starved" recrystallization using cold Ethanol (EtOH) or Methanol (MeOH).

Q2: HPLC shows a persistent peak for 2-phenylphenol (starting material). Recrystallization isn't removing it.[1] Why? A: 2-Phenylphenol is highly lipophilic, similar to your product. Co-crystallization is common. Recrystallization alone is often insufficient for removing >5% phenolic impurities.

  • The Fix: You must perform a chemical wash prior to recrystallization. The phenol is weakly acidic (pKa ~10), while the ester is neutral.

    • Dissolve the crude oil in Ethyl Acetate or Dichloromethane.

    • Wash 3x with cold 1M NaOH or 5% Na2CO3 . The base deprotonates the phenol to the water-soluble phenolate, partitioning it into the aqueous layer.

    • Warning: Do not use hot base or high concentrations, as this may hydrolyze your ester product.

Q3: Which solvent system provides the best recovery? A: Based on the lipophilicity of biphenyl esters:

  • Primary Recommendation: Ethanol (95% or Absolute) . It offers a steep solubility curve (soluble hot, insoluble cold).

  • Alternative (Two-Solvent): Dichloromethane (DCM) / Hexane . Dissolve in minimal DCM, then slowly add Hexane until turbidity persists.

  • Avoid: Benzene or Toluene for crystallization, as the high solubility often leads to poor yields unless cooled to -20°C.

Detailed Experimental Protocols

Protocol A: Chemical Purification (Pre-Recrystallization)

Required if unreacted 2-phenylphenol is present.

  • Dissolution: Dissolve crude (2-Phenylphenyl) benzoate in Ethyl Acetate (EtOAc) [Ratio: 10 mL solvent per 1 g solid].

  • Base Wash: Transfer to a separatory funnel. Wash with cold 1M NaOH (3 x 15 mL).

    • Observation: The aqueous layer may turn yellow/orange (indicating phenolate formation).

  • Neutralization: Wash the organic layer with Brine (saturated NaCl) followed by water to remove excess base.

  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ). Filter and evaporate solvent under reduced pressure.[1][3]
    
Protocol B: Recrystallization (Ethanol Method)
  • Saturation: Place the chemically purified solid in an Erlenmeyer flask. Add Ethanol (approx. 3-5 mL per gram).

  • Heating: Heat the mixture to boiling on a hot plate/water bath.

    • Troubleshooting: If the solid melts into an oily droplet before dissolving, you have "oiled out." Add slightly more ethanol until the oil droplet dissolves into a clear solution at boiling.

  • Filtration (Optional): If insoluble particles are visible, perform a hot filtration through a pre-warmed funnel.[2]

  • Cooling:

    • Allow the flask to cool to room temperature slowly (insulate with a paper towel if necessary). Rapid cooling promotes oiling out.

    • Once at room temp, move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with ice-cold Ethanol (minimal volume).

  • Drying: Dry in a vacuum desiccator or oven at 40°C (ensure temp is below the melting point).

Quantitative Data Summary

Property(2-Phenylphenyl) BenzoateImpurity: 2-PhenylphenolImpurity: Benzoic Acid
Structure Type Aromatic EsterHindered PhenolCarboxylic Acid
Solubility (Water) InsolubleVery LowLow (High in hot water)
Solubility (1M NaOH) Insoluble (Neutral)Soluble (as Phenolate)Soluble (as Benzoate)
Recryst. Solvent Ethanol, MeOH, HexaneEthanol, TolueneWater, Ethanol
pKa N/A (Neutral)~9.5 - 10.0~4.2

Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for removing specific impurities.[2]

PurificationLogic Start Crude (2-Phenylphenyl) Benzoate CheckImpurity Analyze Impurities (TLC/HPLC) Start->CheckImpurity PhenolPresent Phenol/Acid Detected? CheckImpurity->PhenolPresent BaseWash Protocol A: Wash with Cold 1M NaOH PhenolPresent->BaseWash Yes Recryst Protocol B: Recrystallization (Ethanol) PhenolPresent->Recryst No (Neutral Only) BaseWash->Recryst OilOut Problem: Product Oils Out? Recryst->OilOut AddSolvent Add more EtOH (Dissolve Oil) OilOut->AddSolvent Yes SlowCool Slow Cool to RT Then Ice Bath OilOut->SlowCool No AddSolvent->Recryst Final Pure Crystalline Ester SlowCool->Final

Caption: Decision tree for selecting the correct purification pathway based on impurity profile.

Figure 2: Chemical Separation Mechanism

Understanding why the base wash works is critical for troubleshooting yield losses.

SeparationMech cluster_layers Separatory Funnel Partitioning OrgLayer Organic Layer (EtOAc) Contains: Ester + Phenol NaOH Add Aqueous NaOH (1M) OrgLayer->NaOH Reaction Deprotonation Event: Phenol-OH + OH- -> Phenolate-O(-) NaOH->Reaction TopLayer Organic Phase: (2-Phenylphenyl) Benzoate (Neutral, Lipophilic) Reaction->TopLayer Retains Ester BottomLayer Aqueous Phase: Sodium 2-phenylphenolate (Ionic, Water Soluble) Reaction->BottomLayer Removes Impurity

Caption: Mechanistic view of the base-wash separation (Protocol A).

References

  • Bell, F. (1928). "The Fries Rearrangement of Phenyl Isobutyrate." Journal of the Chemical Society.[4] (Provides foundational context on the rearrangement of ortho-substituted phenolic esters and their physical states).

  • ChemicalBook. (2024). "Benzoic acid, 2-phenylphenyl ester Properties." (General physical property data for biphenyl esters).

  • MIT OpenCourseWare. (2023). "Recrystallization Guide: Two-Solvent Methods." (Standard operating procedures for lipophilic ester purification).

  • University of Rochester. (2024). "Solvents for Recrystallization."[2][5] (Solvent selection logic for aromatic esters).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (2-Phenylphenyl) benzoate and all solvents before handling.

Sources

Troubleshooting

Technical Support Center: Purification of Benzoate Esters

This guide provides in-depth troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 2-phenylphenol from its corresponding b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and procedural advice for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 2-phenylphenol from its corresponding benzoate ester product. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and direct method for removing significant amounts of unreacted 2-phenylphenol from my crude benzoate product?

The most efficient and widely applicable method is a liquid-liquid extraction using a dilute aqueous base . This technique leverages the fundamental difference in acidity between the phenolic starting material and the neutral ester product.

Causality: 2-Phenylphenol is a weak acid (pKa ≈ 9.5-9.8) and will react with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in an acid-base neutralization reaction.[1][2] This reaction converts the phenol into its corresponding sodium salt, sodium 2-phenylphenoxide.[1][3] The key to the separation lies in the dramatic change in solubility:

  • 2-Phenylphenol: Sparingly soluble in water (approx. 0.56 g/L) but highly soluble in common organic solvents like diethyl ether or ethyl acetate.[1][4]

  • Sodium 2-Phenylphenoxide: As an ionic salt, it is highly soluble in water but virtually insoluble in non-polar organic solvents.[3][4]

  • 2-Phenylphenol Benzoate (Product): This ester is a neutral compound, lacking an acidic proton. It will not react with the base and remains preferentially dissolved in the organic solvent layer.

This differential solubility allows for a clean partitioning of the impurity into the aqueous phase, leaving the desired ester product in the organic phase.

Q2: I'm preparing for a basic extraction. Can you provide a reliable, step-by-step protocol?

Certainly. The following is a standard, self-validating protocol for the extractive removal of 2-phenylphenol.

  • Dissolution: Dissolve the crude reaction mixture (containing the 2-phenylphenol benzoate and unreacted 2-phenylphenol) in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). A volume that fully dissolves the solid, typically 50-100 mL for a 1-5 gram scale reaction, is appropriate. Transfer this solution to a separatory funnel.

  • First Base Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel and, while securely holding the stopper and stopcock, invert it gently several times to mix the layers. Crucial: Periodically vent the funnel by opening the stopcock (while inverted and pointed away from you) to release any pressure buildup. Vigorous shaking can lead to emulsions.

  • Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The denser layer (often the aqueous layer, but always check) will be at the bottom. Drain the lower aqueous layer, which now contains the sodium 2-phenylphenoxide salt.

  • Repeat Washes: Repeat the base wash (steps 2-4) one or two more times with fresh 1 M NaOH solution to ensure complete removal of the phenol.

  • Neutralizing Wash: Wash the organic layer with an equal volume of water to remove residual NaOH. Drain the aqueous layer.

  • Brine Wash: Perform a final wash with an equal volume of saturated aqueous sodium chloride (brine). This step helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Isolation: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified 2-phenylphenol benzoate product.

The workflow for this extraction is visualized below.

G cluster_prep Preparation cluster_extraction Extraction cluster_workup Work-Up A Crude Product (Ester + Phenol) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Add 1M NaOH(aq) & Mix Gently C->D E Allow Layers to Separate D->E F Drain Aqueous Layer (Contains Phenoxide Salt) E->F G Repeat Wash 1-2x F->G H Wash Organic Layer with Brine G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Filter & Evaporate Solvent I->J K Pure Benzoate Product J->K

Caption: Liquid-liquid extraction workflow for phenol removal.

Q3: My product still shows traces of 2-phenylphenol after extraction. What purification techniques should I consider next?

If minor impurities persist, two excellent secondary purification methods are recrystallization and column chromatography .

  • Recrystallization: This is the preferred method if your benzoate product is a solid. It purifies compounds based on differences in solubility in a specific solvent at varying temperatures. The goal is to find a solvent that dissolves your ester product well when hot but poorly when cold, while impurities remain dissolved at all temperatures. For many benzoate esters, hot ethanol is an effective recrystallization solvent.[5][6]

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[7] 2-Phenylphenol, with its polar hydroxyl (-OH) group, will adsorb more strongly to a polar stationary phase (like silica gel) than the less polar benzoate ester.[8] Therefore, when eluting with a suitable solvent system, the ester will travel down the column faster and be collected first.[8]

Q4: Can you detail the process for purifying my product with column chromatography?

Absolutely. Chromatography is ideal for achieving high purity, especially when separating compounds that are chemically similar.

  • TLC Analysis (Solvent Selection): First, determine an appropriate mobile phase (eluent). Spot your crude product on a Thin-Layer Chromatography (TLC) plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the ester spot and the phenol spot, with the ester having an Rf value of approximately 0.3-0.7.[7]

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent component (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading: Dissolve a minimum amount of your crude product in the eluent. Carefully load this concentrated solution onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The less polar benzoate ester will elute first. The more polar 2-phenylphenol will elute later, or after increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, highly purified product.

The logical relationship of separation by polarity is shown below.

G cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Elution with Mobile Phase cluster_collection Fraction Collection A Start 2-Phenylphenol (More Polar) Benzoate Ester (Less Polar) F1 Fraction 1: Pure Ester A:f2->F1 Elutes First F2 Fraction 2: Pure Phenol A:f1->F2 Elutes Later Eluent Mobile Phase (e.g., Hexane/EtOAc) Eluent->A:f0

Caption: Principle of chromatographic separation by polarity.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Persistent Emulsion during Extraction Vigorous shaking; presence of surfactants or fine particulates.Add a small amount of saturated brine to the separatory funnel. Gently swirl or rock the funnel instead of shaking vigorously. If persistent, allow the funnel to stand undisturbed for an extended period (15-30 min).
Product is lost during base wash (low yield) The ester is susceptible to hydrolysis under harsh basic conditions (saponification).Use a milder base like sodium bicarbonate (if the phenol is acidic enough) or sodium carbonate. Avoid prolonged exposure to concentrated NaOH and do not heat the mixture. Perform the extraction at room temperature.
White precipitate forms at the interface The sodium phenoxide salt has limited solubility and may be precipitating out.Add a small amount of water to the separatory funnel to dissolve the precipitate before separating the layers.
Product still contains phenol after multiple washes Insufficient base was used, or the mixing of layers was inadequate.Ensure you are using at least a stoichiometric equivalent of base to the amount of unreacted phenol. Increase the number of gentle inversions during extraction to ensure thorough mixing.
How do I confirm the phenol is gone? Visual inspection is insufficient.Use an analytical technique. TLC is the quickest method: a pure product should show only one spot. GC [3] or ¹H NMR spectroscopy can provide quantitative confirmation of purity.

Comparative Data Table

CompoundStructureMolar Mass ( g/mol )pKaPolarityWater Solubility
2-Phenylphenol C₁₂H₁₀O170.21~9.5[1]Polar (due to -OH)Low (~0.56 g/L)[1]
Sodium 2-Phenylphenoxide C₁₂H₉ONa192.19N/A (Salt)IonicVery High[3]
2-Phenylphenol Benzoate C₁₉H₁₄O₂274.31N/A (Neutral)Less PolarInsoluble

Safety & Handling

  • 2-Phenylphenol: Causes skin, eye, and respiratory irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and always wear appropriate PPE.

  • Organic Solvents: Flammable and may be harmful. Handle in a well-ventilated area and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to your institution's official regulations.[9] Do not pour organic solvents or basic solutions down the drain.[9]

References

  • Solubility of 2-Phenylphenol. (n.d.). Solubility of Things. Retrieved from [Link]

  • Solved: Task - organic purification Phenyl benzoate... (n.d.). Gauth. Retrieved from [Link]

  • 2-Phenylphenol and salts - Evaluation statement. (2022, May 30). Australian Government Department of Health and Aged Care. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • 2-Phenylphenol in Drinking-water. (2003). World Health Organization (WHO). Retrieved from [Link]

  • 2-phenylphenol. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • 2-Phenylphenol and its sodium salt. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Safety data sheet - 2-Phenylphenol. (2022, December 22). CPAChem. Retrieved from [Link]

  • Safety Data Sheet 2-Phenylphenol; OPP. (n.d.). metasci. Retrieved from [Link]

  • 2-Phenylphenol. (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization of Phenyl Benzoate. (2023, August 31). YouTube. Retrieved from [Link]

  • Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Victoria. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Benzoate Synthesis

Welcome to our dedicated technical support center for optimizing the synthesis of sterically hindered benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigatin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for optimizing the synthesis of sterically hindered benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of esterifying bulky molecules. Here, we provide in-depth, field-proven insights and practical troubleshooting advice to enhance your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of sterically hindered benzoates, with a focus on the critical role of reaction temperature.

Q1: What is a typical starting temperature for the synthesis of a sterically hindered benzoate?

A typical starting point for Fischer esterification, a common method for benzoate synthesis, is in the range of 60–110 °C, often under reflux conditions.[1] However, for sterically hindered substrates, where the bulky nature of the alcohol or carboxylic acid impedes the reaction, higher temperatures may be necessary to achieve a reasonable reaction rate.[1] It is crucial to monitor the reaction for potential side reactions or decomposition at elevated temperatures.

Q2: How does steric hindrance fundamentally affect the optimal reaction temperature?

Steric hindrance significantly slows down the rate of esterification by physically obstructing the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1] To overcome this kinetic barrier, a higher reaction temperature is generally required to provide the molecules with sufficient energy to react. However, excessively high temperatures can lead to side reactions such as dehydration of the alcohol (especially with tertiary alcohols) or decomposition of the starting materials or product.[1][2] Therefore, optimizing the temperature is a delicate balance between achieving a practical reaction rate and minimizing unwanted side products.

Q3: Are there alternative esterification methods for sterically hindered substrates that operate at milder temperatures?

Yes, several methods are well-suited for synthesizing sterically hindered esters under milder conditions. The Steglich esterification , which uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP), can proceed at or below room temperature.[2][3] This method is particularly advantageous for acid-sensitive substrates and the formation of t-butyl esters.[3] Another powerful method is the Yamaguchi esterification , which employs 2,4,6-trichlorobenzoyl chloride (TCBC) and is also effective for creating highly functionalized and sterically demanding esters under mild conditions.[4][5][6][7]

Q4: Can increasing the temperature always be expected to increase the yield of my sterically hindered benzoate?

Not necessarily. While increasing the temperature can increase the reaction rate, it might not always lead to a higher yield.[1] For some reactions, an increase in temperature can unfavorably shift the reaction equilibrium or promote side reactions, leading to a decrease in the isolated yield of the desired product.[8] It is essential to conduct small-scale optimization experiments to determine the optimal temperature for a specific set of substrates.

Q5: What are the visual or analytical cues that my reaction temperature is too high?

Observing a change in the reaction mixture's color (e.g., darkening or charring) can be a visual indicator of decomposition at elevated temperatures. Analytically, the formation of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or the appearance of additional peaks in a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatogram are strong indications of side product formation due to excessive heat.

II. Troubleshooting Guide: Temperature-Related Issues in Hindered Benzoate Synthesis

This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis of sterically hindered benzoates, with a focus on temperature optimization.

Problem Possible Cause Solution
Low or No Reaction Insufficient thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or GC/HPLC. Consider switching to a higher boiling point solvent if the current solvent's reflux temperature is too low.
Inappropriate esterification method for the substrate. For highly hindered substrates, especially tertiary alcohols, Fischer esterification may be ineffective.[3] Consider alternative methods like Steglich or Yamaguchi esterification which are designed for such challenges.[2][4][5][6][7]
Slow Reaction Rate Suboptimal reaction temperature. A modest increase in temperature can significantly accelerate the reaction. However, be mindful of the potential for side reactions.
Steric hindrance. This is inherent to the substrates. While temperature can help, consider using a more potent catalyst or a different synthetic route if the rate remains impractically slow.
Formation of Side Products Reaction temperature is too high. This can lead to decomposition or unwanted side reactions like alcohol elimination.[2] Reduce the reaction temperature. If a lower temperature results in an unacceptably slow reaction, explore alternative esterification methods that proceed under milder conditions.
Inappropriate catalyst. Some acid catalysts can promote side reactions at elevated temperatures.[1] Consider using a milder catalyst or a non-acidic coupling agent.
Low Yield Unfavorable equilibrium. Fischer esterification is a reversible reaction.[9] Use a large excess of one reactant (usually the less expensive one) or remove water as it forms (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.[10][11]
Product decomposition at the reaction temperature. If the desired benzoate is thermally labile, a lower reaction temperature is necessary. This may require a longer reaction time or a more efficient catalytic system.

III. Detailed Experimental Protocol: A General Approach to Temperature Optimization

This protocol outlines a systematic workflow for determining the optimal reaction temperature for the synthesis of a sterically hindered benzoate.

Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_setup 1. Initial Setup cluster_screening 2. Temperature Screening cluster_analysis 3. Analysis and Refinement cluster_scaleup 4. Scale-Up A Select Esterification Method (e.g., Fischer, Steglich) B Choose Appropriate Solvent and Catalyst A->B C Set Up Small-Scale Parallel Reactions B->C D Run Reactions at Different Temperatures (e.g., 60°C, 80°C, 100°C, 120°C) C->D E Monitor Reaction Progress (TLC, GC/HPLC at set time points) D->E F Analyze Yield and Purity for Each Temperature E->F G Identify Optimal Temperature Range F->G H Further Refine Temperature in Smaller Increments if Necessary G->H I Perform Reaction at Optimized Temperature on a Larger Scale H->I

Caption: A stepwise workflow for optimizing reaction temperature.

Step-by-Step Methodology
  • Reaction Setup (Small Scale):

    • In a series of small reaction vessels (e.g., 5 mL microwave vials or small round-bottom flasks), add the sterically hindered carboxylic acid (1.0 mmol), the sterically hindered alcohol (1.2 mmol), and the chosen catalyst (e.g., for Fischer esterification, a catalytic amount of sulfuric acid or p-toluenesulfonic acid).[1]

    • Add the appropriate solvent (e.g., toluene for Fischer esterification to allow for azeotropic removal of water).

    • Seal the vessels and place them in a temperature-controlled reaction block or parallel synthesizer.

  • Temperature Screening:

    • Set the temperature for each reaction vessel to a different value. A good starting range for Fischer esterification would be 60 °C, 80 °C, 100 °C, and 120 °C.

    • Allow the reactions to proceed for a predetermined amount of time (e.g., 12-24 hours).

  • Reaction Monitoring and Analysis:

    • At regular intervals (e.g., every 2-4 hours), take a small aliquot from each reaction mixture.

    • Analyze the aliquots by TLC, GC, or HPLC to monitor the consumption of starting materials and the formation of the product and any byproducts.

    • After the allotted reaction time, quench the reactions and perform a work-up to isolate the crude product.

    • Determine the yield and purity of the desired benzoate for each reaction temperature.

  • Optimization and Scale-Up:

    • Based on the results, identify the temperature that provides the best balance of reaction rate, yield, and purity.

    • If necessary, perform a second round of optimization with a narrower temperature range around the initial optimum.

    • Once the optimal temperature is determined, the reaction can be scaled up to the desired quantity.

IV. Data Presentation: The Impact of Temperature on Yield and Reaction Time

The following table summarizes hypothetical but representative data for the synthesis of a sterically hindered benzoate, illustrating the effect of temperature on reaction outcomes.

Reaction Temperature (°C) Reaction Time (h) Conversion (%) Isolated Yield (%) Key Observations
60241510Very slow reaction rate.
80245045Moderate reaction rate, clean reaction.
100189085Good reaction rate and high yield.
12012>9570Faster reaction, but significant side product formation observed.

V. Concluding Remarks

The synthesis of sterically hindered benzoates presents a significant challenge that can often be overcome by the careful optimization of reaction temperature. A systematic approach to screening and refining the temperature, coupled with the appropriate choice of esterification method, is paramount to achieving high yields and purity. This guide provides a foundational framework for troubleshooting and optimizing your synthetic protocols.

VI. References

  • Organic & Biomolecular Chemistry. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Available from: [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions [a] . Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. a. Available from: [Link]

  • Chemtutor. Fischer Esterification Practice Problems. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

  • J&K Scientific LLC. Fischer Esterification. Available from: [Link]

  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available from: [Link]

  • Reddit. Why are my ester hydrolysis not working : r/Chempros. Available from: [Link]

  • RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available from: [Link]

  • Wikipedia. Yamaguchi esterification. Available from: [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

  • Reddit. Tertiary alcohol esterification? : r/chemistry. Available from: [Link]

  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Available from: [Link]

  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Available from: [Link]

  • Bibliomed. EFFECTS OF DIFFERENT REACTION CONDITIONS ON THE SYNTHESIS OF ISOAMYL BENZOATE. Available from: [Link]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available from: [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available from: [Link]

  • YouTube. Synthesis of Esters Via Steglich Esterification in Acetonitrile. Available from: [Link]

  • ResearchGate. (PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available from: [Link]

  • ResearchGate. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

  • ResearchGate. (PDF) Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Available from: [Link]

  • University of North Texas. Fischer Esterification. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis of (2-Phenylphenyl) Benzoate

Subject: Troubleshooting Hydrolysis Rates & Optimization Compound: (2-Phenylphenyl) benzoate [CAS: 93-99-2] Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Diagnostic Matrix: Start Here Before altering your...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Hydrolysis Rates & Optimization Compound: (2-Phenylphenyl) benzoate [CAS: 93-99-2] Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Diagnostic Matrix: Start Here

Before altering your workflow, identify your specific failure mode using the matrix below.

Symptom Probable Cause Immediate Action
Reaction remains biphasic (oil/water layers) Phase Transfer Limitation. The ester is highly lipophilic (

) and cannot access aqueous hydroxide.[1][2][3]
Switch to Protocol A (Homogeneous Co-solvent) or Protocol B (Phase Transfer Catalysis).[1][2][3]
Starting material persists despite heating (>60°C) Steric Shielding. The ortho-phenyl group on the leaving group creates a "hydrophobic cage" around the ester linkage.[1][2]Increase base concentration to >2M or switch to KOH in Ethylene Glycol (High Temp).
HPLC shows "disappearance" but no product peak Spectral Overlap/Shift. The product (2-phenylphenol) and reactant have overlapping UV spectra, or the phenolate form is eluting differently.[1][3]Adjust HPLC mobile phase pH to <3 (force phenol form) or use Refractive Index (RI) detection.[1][2][3][4]
Precipitate forms upon acidification Product Insolubility. 2-Phenylphenol is insoluble in acidic water.[1][2][3] This is actually a sign of success.[2][3]Filter the solid; do not attempt to redissolve in aqueous acid.[2][3]

Deep Dive: The "Greasy Brick" Problem (Solubility vs. Kinetics)

The hydrolysis of (2-Phenylphenyl) benzoate is frequently misdiagnosed as chemically slow.[1][2][3] In reality, it is often physically limited .[1][2][3]

The Mechanism

The reaction follows a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage).[1][2][3] The hydroxide ion must attack the carbonyl carbon.[2][3]

  • The Barrier: Unlike simple phenyl benzoates, the (2-phenyl) group on the phenol side adds significant bulk.[2][3] While it does not fully block the carbonyl like a mesitoate would, it increases the hydrophobic radius around the reaction center.[2][3]

  • The Consequence: Water molecules (and the solvated hydroxide ions) are repelled from the ester linkage.[2][3] The reaction rate (

    
    ) drops not because the bond is strong, but because the effective concentration of nucleophile near the carbonyl is near zero.[2][3]
    
Visualization: The Kinetic Bottleneck

HydrolysisLogic Start Start: Reaction Slow CheckPhase Is the mixture homogeneous? Start->CheckPhase PhaseNo No (Biphasic) CheckPhase->PhaseNo Oil/Solid visible PhaseYes Yes (Clear Solution) CheckPhase->PhaseYes Clear SolventFix Action: Add THF or Dioxane (Increase Dielectric Const.) PhaseNo->SolventFix PTCFix Action: Add TBAB (Phase Transfer Catalyst) PhaseNo->PTCFix CheckTemp Temp > 60°C? PhaseYes->CheckTemp HeatFix Action: Increase Temp (Arrhenius Effect) CheckTemp->HeatFix No CheckBase Base Conc > 1M? CheckTemp->CheckBase Yes ConcFix Action: Increase [OH-] CheckBase->ConcFix No Success Hydrolysis Complete CheckBase->Success Yes

Caption: Decision tree for isolating solubility limitations from kinetic limitations.

Critical Troubleshooting Guides

Issue 1: "I added NaOH, but nothing happened."

Root Cause: The dielectric constant of the environment is too low.[2][3] (2-Phenylphenyl) benzoate is a "greasy" molecule.[1][2][3] In pure water or low-% alcohol mixtures, it aggregates.[1][2][3] The hydroxide ion, being highly hydrated, cannot penetrate this hydrophobic aggregate.[1][2][3]

Solution: The Co-Solvent Switch Do not use Methanol/Water.[2][3] Methanol is often too polar to dissolve the starting material fully at high concentrations.[2][3]

  • Recommended System: THF:Water (2:1) or 1,4-Dioxane:Water (2:1) .[1][2][3]

  • Why? These ethers dissolve the ester completely while remaining miscible with the aqueous base, creating a true homogeneous phase.[2][3]

Issue 2: Analytical Confusion (HPLC/TLC)

Root Cause: The Leaving Group (2-Phenylphenol) is tricky. Upon hydrolysis, you generate 2-phenylphenolate (anion).[1][2][3]

  • In Base (Reaction Mix): The phenolate is the species present.[2][3] It is more polar and elutes earlier.[1][2][3]

  • In Acid (Quench/HPLC): The phenol is reformed.[2][3][5] It is highly non-polar.[1][2][3]

Data Artifacts Table:

StateSpecies PresentHPLC Behavior (C18 Column)UV Spectrum (

)
Reaction (pH > 12) 2-PhenylphenolateShort Retention Time (Polar)Red-shifted (Bathochromic)
HPLC Mobile Phase (pH 2) 2-PhenylphenolLong Retention Time (Non-polar)Blue-shifted

Action: Ensure your HPLC method uses an acidic mobile phase (0.1% TFA or Formic Acid) to force all species into their neutral forms for consistent retention times.

Master Protocol: High-Shear Saponification

This protocol is designed to overcome both the solubility barrier and the steric hindrance of the ortho-phenyl group.[2][3]

Reagents:

  • (2-Phenylphenyl) benzoate[1][2][3]

  • Tetrahydrofuran (THF) - Solubilizer[1][2][3]

  • 4.0 M NaOH (aq) - Reagent

  • Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst[1][2][3]

Step-by-Step:

  • Dissolution (The Critical Step):

    • Dissolve 1.0 eq of (2-Phenylphenyl) benzoate in THF (5 mL per gram of ester).

    • Check: The solution must be crystal clear. If cloudy, add more THF.[1][2][3]

  • Base Addition:

    • Add 3.0 eq of 4.0 M NaOH.[1][2][3]

    • Observation: The mixture may become biphasic or cloudy (salting out of THF).[2][3] This is normal.

  • Catalysis (If biphasic):

    • If layers form, add 5 mol% TBAB .[1][3] This shuttles the hydroxide anion into the organic layer, attacking the ester directly.[2][3]

  • Reaction:

    • Heat to 65°C (Reflux) for 2–4 hours.

    • Note: Room temperature hydrolysis will be exceedingly slow (

      
       hours) due to the steric bulk.[2]
      
  • Workup (Separation):

    • Evaporate the THF (Rotovap).[2][3]

    • You are left with an aqueous slurry of Sodium Benzoate and Sodium 2-phenylphenolate.[1][2][3]

    • Acidify with 1M HCl to pH 1.

    • Extract with Ethyl Acetate.[1][2][3] Both Benzoic Acid and 2-Phenylphenol will move to the organic layer.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of THF? A: Only if you reflux. (2-Phenylphenyl) benzoate has poor solubility in cold ethanol [1].[1][2][3] You risk the starting material crashing out before it reacts.[2][3]

Q: Why is the reaction slower than Phenyl Benzoate? A: Steric hindrance and hydrophobicity.[2][3] Phenyl benzoate hydrolyzes rapidly (


 min under standard conditions) [2].[1][2][3][6] The ortho-phenyl group in your compound adds bulk near the reaction center and drastically lowers water solubility, impeding the approach of the nucleophile.[2][3]

Q: Is the 2-phenylphenol leaving group a "bad" leaving group? A: No. The pKa of 2-phenylphenol is ~10.0 [3], which is very similar to phenol (pKa 10.0).[1][2][3] Electronic effects are negligible here; the issue is almost entirely steric and solubility-related.[1][2][3]

References

  • Sigma-Aldrich. (n.d.).[1][2][3][7] Phenyl benzoate Product Specification & Solubility Data. Retrieved from [1][2][3]

  • Neuvonen, K. (1987).[1][2][3] Kinetics of the alkaline hydrolysis of phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2.[3] [1][2]

  • ChemicalBook. (2024).[1][3] 2-Phenylphenol Properties and pKa. Retrieved from [1][2]

  • Master Organic Chemistry. (2011). Leaving Group Ability and pKa Correlations. Retrieved from

Sources

Optimization

Technical Support Center: High-Purity (2-Phenylphenyl) Benzoate Isolation

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the isolation of high-purity (2-Phenylphenyl) benzoate, also known as (2-biphenylyl) benzoa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the isolation of high-purity (2-Phenylphenyl) benzoate, also known as (2-biphenylyl) benzoate. The key to achieving high purity lies in the strategic selection of a crystallization solvent system. This document offers troubleshooting advice for common experimental issues and answers frequently asked questions to streamline your purification process.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the crystallization of (2-Phenylphenyl) benzoate.

Q1: My product oiled out and will not crystallize. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue. It typically occurs when the solute is highly supersaturated or when the boiling point of the solvent is above the melting point of the solute.

  • Causality: At the boiling point of your solvent, the temperature is high enough to melt your compound. As it cools, the compound remains a liquid because it is below its melting point but still above the temperature at which it would normally crystallize from that specific solvent concentration. Impurities can also suppress the melting point and inhibit crystal lattice formation.

  • Solutions & Protocol:

    • Re-heat the Solution: Gently warm the mixture to re-dissolve the oil into the solvent.

    • Add More 'Good' Solvent: Add a small amount (1-2 mL) of the primary solvent to reduce the saturation level. The goal is to find a concentration that is saturated at a temperature slightly below the compound's melting point.

    • Lower the Cooling Temperature: If using a high-boiling point solvent, consider switching to one with a lower boiling point.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.

      • Seed Crystals: If available, add a tiny crystal of pure (2-Phenylphenyl) benzoate to the cooled solution to act as a template for crystal growth.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then move it to an ice bath to maximize crystal formation.

Q2: I have very low or no crystal formation after cooling. How can I improve my yield?

A2: This problem usually indicates that your compound remains too soluble in the solvent, even at low temperatures, or that too much solvent was used initially.

  • Causality: For successful crystallization, there must be a significant difference in the compound's solubility at high and low temperatures. If the compound remains soluble when cold, it will not precipitate out of the solution.

  • Solutions & Protocol:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Allow it to cool again.

    • Utilize an Anti-Solvent: If reducing the solvent volume is ineffective, consider an anti-solvent crystallization. This technique is ideal when a single solvent does not provide the desired solubility profile. Water is an excellent anti-solvent for (2-Phenylphenyl) benzoate, which is soluble in many organic solvents but insoluble in water.[1][2]

    • Deep Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes. For some solvent systems, a dry ice/acetone bath can be used for even lower temperatures, but be cautious of freezing your solvent.

Q3: My final crystalline product is discolored. How do I remove colored impurities?

A3: Discoloration indicates the presence of impurities that are co-crystallizing with your product.

  • Causality: Highly colored impurities, often large aromatic compounds or degradation products, can become trapped in the crystal lattice as it forms.

  • Solutions & Protocol:

    • Activated Charcoal Treatment:

      • Dissolve the crude (2-Phenylphenyl) benzoate in a suitable hot solvent.

      • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Caution: Add charcoal carefully to a solution below its boiling point to avoid violent bumping.

      • Gently swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration:

      • Set up a hot filtration apparatus (a heated funnel with fluted filter paper).

      • Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.

      • Allow the clear, filtered solution to cool slowly to form pure, colorless crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal solvent for crystallizing (2-Phenylphenyl) benzoate?

A1: An ideal solvent should:

  • Dissolve the compound completely when hot (near the solvent's boiling point).

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).

  • Not react with (2-Phenylphenyl) benzoate.

  • Be volatile enough to be easily removed from the final crystals during drying.

  • Have a boiling point below the melting point of the compound to prevent oiling out.

Q2: Which solvents are a good starting point for purifying (2-Phenylphenyl) benzoate?

A2: (2-Phenylphenyl) benzoate is a relatively non-polar aromatic ester.[1] Therefore, solvents with moderate to low polarity are excellent candidates. A good strategy is to use a solvent system consisting of a "good" solvent and a "poor" solvent (anti-solvent).

Solvent CategoryRecommended SolventsRationale
Good Solvents Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, TolueneThese solvents should readily dissolve the compound when heated. Alcohols like ethanol and methanol are often effective.[2][3][4]
Poor Solvents (Anti-solvents) Water, Heptane, HexaneThe compound has very low solubility in these solvents. Water is particularly effective as an anti-solvent when a water-miscible organic solvent (like ethanol or acetone) is used as the primary solvent.[1][2]

Q3: How do I perform an efficient small-scale solvent screen to find the best system?

A3: A systematic approach on a small scale will save time and material.

  • Place a small amount of your crude product (approx. 20-30 mg) into several small test tubes.

  • Add a different potential solvent to each tube, drop by drop, at room temperature. Note which solvents dissolve the compound easily (these are poor choices for single-solvent crystallization).

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath.

  • A good candidate solvent will dissolve the compound completely upon heating.

  • Allow the heated tubes to cool to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a high yield of crystalline solid upon cooling.

Q4: What is anti-solvent crystallization and when is it the best choice?

A4: Anti-solvent (or drowning-out) crystallization is a powerful technique used when no single solvent meets the ideal solubility criteria. The process involves dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble, is slowly added until the solution becomes turbid (cloudy), indicating the onset of precipitation. A small amount of the "good" solvent is then added back to just re-dissolve the precipitate, and the solution is allowed to cool slowly. This method is particularly useful for compounds like (2-Phenylphenyl) benzoate where solvent pairs like ethanol/water or acetone/water work very effectively.

Experimental Protocols & Workflows

Solvent Selection & Crystallization Workflow

The following diagram illustrates the decision-making process for selecting a suitable crystallization method.

Solvent Selection Workflow for (2-Phenylphenyl) Benzoate start Start: Crude (2-Phenylphenyl) Benzoate screen Perform Small-Scale Solvent Screen start->screen evaluate Evaluate Solubility: - Soluble in hot solvent? - Insoluble in cold solvent? screen->evaluate single_solvent Ideal single solvent found? evaluate->single_solvent Yes anti_solvent_path No ideal single solvent found. Select a 'Good' Solvent and a miscible 'Anti-Solvent'. evaluate->anti_solvent_path No protocol1 Proceed with Single Solvent Crystallization Protocol single_solvent->protocol1 Yes single_solvent->anti_solvent_path No end_node High-Purity Crystals protocol1->end_node protocol2 Proceed with Anti-Solvent Crystallization Protocol anti_solvent_path->protocol2 protocol2->end_node

Caption: Decision tree for crystallization method selection.

Protocol 1: Single Solvent Crystallization (Example: Isopropanol)
  • Dissolution: Place the crude (2-Phenylphenyl) benzoate in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 15-20 minutes.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of the solvent.

Protocol 2: Anti-Solvent Crystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude (2-Phenylphenyl) benzoate in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a cold ethanol/water mixture, followed by a small amount of cold deionized water.

  • Drying: Dry the purified crystals under vacuum.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to confirm the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A common mobile phase for benzoate analysis is a mixture of acetonitrile and an acidic buffer (e.g., sodium acetate buffer at pH 4.3) in a 20:80 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 235 nm.

  • Procedure:

    • Prepare a standard solution of high-purity (2-Phenylphenyl) benzoate at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a sample solution of your crystallized product at the same concentration.

    • Inject both solutions into the HPLC system.

    • Purity is determined by comparing the area of the main peak in your sample to the total area of all peaks in the chromatogram. A single, sharp peak at the same retention time as the standard indicates high purity.

References

  • MDPI. Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. MDPI. Available from: [Link].

  • ResearchGate. Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. ResearchGate. Available from: [Link].

  • CAS. Phenyl benzoate. CAS Common Chemistry. Available from: [Link].

  • Google Patents. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl. Google Patents.
  • The Good Scents Company. phenyl benzoate, 93-99-2. The Good Scents Company. Available from: [Link].

  • Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?. Homework.Study.com. Available from: [Link].

  • Google Patents. EP2952237A1 - Method for purification of benzoic acid. Google Patents.
  • PubChem. Benzoic acid, 2-((1,1'-biphenyl)-4-ylcarbonyl)-. PubChem. Available from: [Link].

  • Google Patents. US4092353A - Process for the purification of benzoic acid. Google Patents.
  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • University of California, Davis. Crystallization Solvents. Available from: [Link].

  • ResearchGate. Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides | Request PDF. ResearchGate. Available from: [Link].

  • European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. EPO. Available from: [Link].

  • Google Patents. US4092353A - Process for the purification of benzoic acid. Google Patents.
  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available from: [Link].

  • Google Patents. WO2015185361A1 - Method for purification of benzoic acid. Google Patents.
  • Wikipedia. Benzoic acid. Wikipedia. Available from: [Link].

  • Cheméo. Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Cheméo. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Optimizing the 2-Biphenyl Benzoate Rearrangement

Welcome to the technical support center for the 2-biphenyl benzoate rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 2-biphenyl benzoate rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you have a robust, self-validating system for your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the 2-biphenyl benzoate rearrangement, a variant of the Fries rearrangement.

Q1: My reaction is yielding a significant amount of 2-phenylphenol and benzoic acid. What is causing this hydrolysis?

Root Cause: The presence of water in your reaction mixture is the primary culprit. Lewis acids, such as aluminum chloride (AlCl₃), are extremely hygroscopic and will readily react with any moisture present. This not only deactivates the catalyst but also promotes the hydrolysis of your 2-biphenyl benzoate starting material back to 2-phenylphenol and benzoic acid.[1]

Solutions:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use.[1][2]

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Reagent Quality: Use a fresh, high-purity Lewis acid. Old or improperly stored AlCl₃ may have already been partially hydrolyzed.

  • Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas.[2]

Q2: I'm observing the formation of 4'-hydroxy-[1,1'-biphenyl]-4-yl)(phenyl)methanone in addition to my desired 4'-hydroxy-[1,1'-biphenyl]-2-yl)(phenyl)methanone. How can I improve the regioselectivity?

Root Cause: The Fries rearrangement is inherently selective for both the ortho and para positions on the aromatic ring.[3][4] The ratio of these isomers is highly dependent on the reaction conditions, particularly temperature and solvent polarity.[3][5][6]

  • Temperature: Higher reaction temperatures generally favor the thermodynamically more stable ortho isomer, while lower temperatures favor the kinetically controlled para product.[4][6]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas polar solvents can increase the proportion of the para isomer.[4]

Solutions:

  • Temperature Control: For the synthesis of the ortho product (4'-hydroxy-[1,1'-biphenyl]-2-yl)(phenyl)methanone), higher temperatures (e.g., 150-170°C) are often required.[2] Conversely, to favor the para isomer, conduct the reaction at a lower temperature.

  • Solvent Selection: The use of a non-polar solvent like o-dichlorobenzene may favor the desired ortho rearrangement.[2] Some protocols even recommend performing the reaction neat (without solvent).[2]

Comparative Data on Reaction Conditions:

CatalystSolventTemperature (°C)Predominant IsomerReference
AlCl₃Neat150-170ortho[2]
AlCl₃Monochlorobenzene120para favored[7]
TiCl₄DichloromethaneRoom Temp.Varies
BF₃·OEt₂DichloromethaneRoom Temp.Varies
Q3: My final product is contaminated with biphenyl. What is the source of this byproduct?

Root Cause: The formation of biphenyl is likely due to a side reaction involving the cleavage of the phenyl group from the starting material or intermediates under the harsh, acidic conditions of the reaction. This can be exacerbated at higher temperatures.

Solutions:

  • Optimize Reaction Time and Temperature: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.[2]

  • Choice of Lewis Acid: While strong Lewis acids like AlCl₃ are effective, they can also promote side reactions. Experimenting with milder Lewis acids, such as zinc chloride (ZnCl₂) or bismuth chloride (BiCl₃), might reduce the formation of biphenyl, although this may require longer reaction times or higher temperatures.[8]

Q4: I am detecting benzoic acid in my product mixture, even under anhydrous conditions. What else could be the cause?

Root Cause: If you are confident in your anhydrous setup, the benzoic acid may be a result of decarboxylation of a reaction intermediate or byproduct.[9][10] While less common, highly substituted benzoic acids can undergo decarboxylation, especially at elevated temperatures.[11][12]

Solutions:

  • Strict Temperature Control: As with other side reactions, maintaining the optimal reaction temperature is crucial. Overheating the reaction mixture can promote decarboxylation.

  • Purification: Benzoic acid can typically be removed from the desired product through recrystallization or column chromatography.[1] An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup will also effectively remove acidic impurities like benzoic acid.

Frequently Asked Questions (FAQs)

What is the mechanism of the 2-biphenyl benzoate rearrangement?

The 2-biphenyl benzoate rearrangement is a type of Fries rearrangement. The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the C-O bond, facilitating its cleavage to form an acylium carbocation and a 2-biphenylphenoxide-Lewis acid complex.[4] The highly electrophilic acylium cation then attacks the electron-rich biphenyl ring via an electrophilic aromatic substitution, primarily at the ortho and para positions relative to the phenoxide oxygen.[4] A subsequent hydrolysis step liberates the final hydroxybenzophenone product.[13]

Fries Rearrangement Mechanism cluster_0 Step 1: Lewis Acid Coordination cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Electrophilic Aromatic Substitution cluster_3 Step 4: Rearomatization & Hydrolysis Start 2-Biphenyl Benzoate + AlCl₃ Complex Carbonyl-Lewis Acid Complex Start->Complex Coordination Acylium Acylium Carbocation + 2-Biphenylphenoxide-AlCl₃ Complex Complex->Acylium Cleavage Sigma_Ortho Ortho Sigma Complex Acylium->Sigma_Ortho ortho-attack Sigma_Para Para Sigma Complex Acylium->Sigma_Para para-attack Product_Ortho Ortho-Product Complex Sigma_Ortho->Product_Ortho Deprotonation Product_Para Para-Product Complex Sigma_Para->Product_Para Deprotonation Final_Product Hydroxybenzophenone (ortho or para) Product_Ortho->Final_Product Hydrolysis Product_Para->Final_Product Hydrolysis

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Analysis of 2-Biphenyl Benzoate: Unraveling Steric and Electronic Effects

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. 2-Biphenyl benzoate, a molecule incorporating both a bulky biphenyl group and a benzo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. 2-Biphenyl benzoate, a molecule incorporating both a bulky biphenyl group and a benzoate ester, presents a unique analytical challenge. Its structure, characterized by steric hindrance due to the ortho-substitution on the biphenyl ring, significantly influences its conformational and vibrational properties. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-biphenyl benzoate, offering a comparative perspective against its constituent functional groups and alternative analytical methodologies.

The Significance of Vibrational Spectroscopy in Characterizing Complex Aromatic Esters

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] By absorbing infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds, molecules generate a unique spectral fingerprint. For a molecule like 2-biphenyl benzoate, FTIR is particularly insightful as it allows for the identification and characterization of its key functional groups: the aromatic rings of the biphenyl moiety and the carbonyl and ether linkages of the benzoate ester.

The ortho-substitution in 2-biphenyl benzoate introduces significant steric strain, which restricts the free rotation around the C-C single bond connecting the two phenyl rings.[2] This phenomenon, known as atropisomerism, can lead to a non-planar conformation of the biphenyl group. This conformational rigidity can subtly influence the vibrational frequencies of the bonds within the molecule, making its FTIR spectrum a rich source of structural information.

Deciphering the FTIR Spectrum of 2-Biphenyl Benzoate: A Predicted Analysis

Characteristic Absorption Bands of the Biphenyl Moiety

The biphenyl group gives rise to several characteristic absorption bands in the FTIR spectrum. These include:

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C Stretching: A series of medium to strong bands will appear in the 1600-1450 cm⁻¹ region. For biphenyl itself, prominent peaks are often observed around 1595 cm⁻¹ and 1485 cm⁻¹.[3]

  • C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ range are characteristic of the substitution pattern on the aromatic rings. For a mono-substituted benzene ring (the phenyl group attached to the ester), a strong band is expected around 770-730 cm⁻¹ and another in the 710-690 cm⁻¹ region. The disubstituted ring of the biphenyl moiety will also contribute to this region.

The "Rule of Three" for Aromatic Esters: The Benzoate Signature

Aromatic esters, such as benzoates, exhibit a characteristic set of three strong absorption bands, often referred to as the "Rule of Three".[4] These bands are crucial for identifying the ester functionality and are expected to be prominent in the spectrum of 2-biphenyl benzoate:

  • C=O Carbonyl Stretching: This is typically the strongest band in the spectrum for an ester and appears in the range of 1730-1715 cm⁻¹ for aromatic esters.[4] The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to saturated esters.

  • C-O Stretching (asymmetric): A strong band corresponding to the asymmetric C-O stretching of the ester linkage is expected between 1310-1250 cm⁻¹.[4]

  • C-O Stretching (symmetric): Another strong band, attributed to the symmetric C-O stretching, is typically found in the 1130-1100 cm⁻¹ region.[4]

The Influence of Ortho-Substitution

The ortho-substitution of the benzoate group on the biphenyl ring will likely introduce subtle shifts in the positions and intensities of these characteristic bands compared to simpler, non-sterically hindered analogues like phenyl benzoate. The steric hindrance can disrupt the coplanarity of the phenyl rings, which may slightly alter the conjugation effects and, consequently, the vibrational frequencies of the C=C and C=O bonds.

Comparative Analysis: 2-Biphenyl Benzoate vs. Related Structures

To better understand the unique spectral features of 2-biphenyl benzoate, a comparison with its constituent parts and a less hindered isomer is illustrative.

Functional Group/MoleculeC=O Stretch (cm⁻¹)Asymmetric C-O Stretch (cm⁻¹)Symmetric C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aromatic C-H Out-of-Plane Bending (cm⁻¹)
2-Biphenyl Benzoate (Predicted) ~1720~1270~1115~1595, ~1485Strong bands in 900-675 region
Phenyl Benzoate ~1725~1280~1120~1600, ~1490Strong bands in 900-675 region
Biphenyl N/AN/AN/A~1595, ~1485[3]~735, ~695

Note: The predicted values for 2-biphenyl benzoate are based on the analysis of its constituent functional groups and the expected influence of steric hindrance.

As the table suggests, the primary differences between 2-biphenyl benzoate and phenyl benzoate are expected to be minor shifts in the carbonyl and aromatic stretching frequencies due to the altered conformation imposed by the ortho-substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and widely used sampling technique for obtaining high-quality spectra of solid and liquid samples with minimal preparation.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • Place a small amount of the 2-biphenyl benzoate sample directly onto the ATR crystal. For solid samples, ensure good contact is made using the pressure clamp. For liquid samples, a single drop is sufficient.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are adequate.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Logical Workflow for FTIR Analysis

FTIR_Workflow A Instrument Preparation B Acquire Background Spectrum A->B Ensure clean crystal C Apply Sample to ATR Crystal B->C Ready for sample D Acquire Sample Spectrum C->D Good sample contact E Data Processing & Analysis D->E Generate spectrum F Clean ATR Crystal E->F Analysis complete

Caption: A streamlined workflow for acquiring an FTIR spectrum using the ATR technique.

Beyond Vibrational Spectroscopy: A Multi-faceted Analytical Approach

While FTIR provides invaluable information about the functional groups present in 2-biphenyl benzoate, a comprehensive characterization often necessitates the use of complementary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity and chemical environment of the atoms within the 2-biphenyl benzoate molecule.

  • ¹H NMR: The aromatic protons of the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The steric hindrance in 2-biphenyl benzoate would likely lead to a complex and dispersed pattern of signals for these protons due to their distinct chemical environments.

  • ¹³C NMR: The carbonyl carbon of the ester group would be expected to have a characteristic chemical shift in the range of 165-175 ppm. The numerous aromatic carbons would appear between 120 and 150 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure. For 2-biphenyl benzoate, Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Common fragmentation pathways for benzoate esters include the loss of the alkoxy group and the formation of a stable benzoyl cation.

Comparative Overview of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional group identification, molecular fingerprinting.Fast, non-destructive, minimal sample preparation (with ATR).Provides limited information on molecular connectivity and stereochemistry.
NMR Spectroscopy Detailed information on molecular structure, connectivity, and stereochemistry.Provides unambiguous structural elucidation.Requires larger sample amounts, longer acquisition times, and deuterated solvents.
Mass Spectrometry Molecular weight determination and fragmentation patterns.High sensitivity, provides information on elemental composition (with high-resolution MS).Can be a destructive technique, isomers may have similar fragmentation patterns.
Logical Relationship of Analytical Techniques

Analytical_Techniques Molecule 2-Biphenyl Benzoate FTIR FTIR Spectroscopy Molecule->FTIR Functional Groups NMR NMR Spectroscopy Molecule->NMR Connectivity MS Mass Spectrometry Molecule->MS Molecular Weight Structure Structural Elucidation FTIR->Structure NMR->Structure MS->Structure

Caption: A diagram illustrating the complementary nature of FTIR, NMR, and MS in the structural elucidation of 2-biphenyl benzoate.

Conclusion

The FTIR spectrum of 2-biphenyl benzoate is a rich tapestry of vibrational information, reflecting the interplay of its constituent biphenyl and benzoate functionalities. The characteristic absorption bands of the aromatic rings and the ester group, particularly the "Rule of Three" for benzoates, provide a robust fingerprint for its identification. The ortho-substitution introduces a degree of steric hindrance that can subtly influence the spectral features, offering insights into the molecule's conformation. While FTIR is a powerful tool for rapid functional group analysis, a comprehensive characterization of 2-biphenyl benzoate is best achieved through a synergistic approach, integrating the complementary data from NMR spectroscopy and mass spectrometry. This multi-technique strategy ensures the unambiguous elucidation of its complex structure, a critical step in research and development within the chemical and pharmaceutical sciences.

References

  • National Institute of Standards and Technology. (n.d.). Biphenyl. In NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 3, 2026, from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of [1,1'-Biphenyl]-2-yl Benzoate (CAS 5449-49-0)

Executive Summary & Compound Identity CAS 5449-49-0 , chemically identified as [1,1'-Biphenyl]-2-yl benzoate (or 2-Biphenyl benzoate), represents a specific class of aromatic esters used as plasticizers, dye carriers, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

CAS 5449-49-0 , chemically identified as [1,1'-Biphenyl]-2-yl benzoate (or 2-Biphenyl benzoate), represents a specific class of aromatic esters used as plasticizers, dye carriers, and synthesis intermediates.

In mass spectrometry (MS) workflows, the critical analytical challenge is not merely detection, but differentiation from its positional isomer , [1,1'-Biphenyl]-4-yl benzoate. While both share the exact molecular mass (274.31 Da) and elemental formula (C₁₉H₁₄O₂), their fragmentation kinetics differ significantly due to the "Ortho Effect" —a proximity-driven interaction unique to the 2-substituted isomer.

This guide provides a mechanistic breakdown of the fragmentation pathways, comparing CAS 5449-49-0 against its para-isomer to equip researchers with self-validating identification protocols.

Comparative Analysis: The "Ortho" vs. "Para" Challenge

The fragmentation of aromatic benzoates under Electron Ionization (EI, 70 eV) is dominated by the stability of the benzoyl cation (m/z 105). However, the position of the ester linkage on the biphenyl core dictates the secondary fragmentation channels.

Comparison Matrix
Feature[1,1'-Biphenyl]-2-yl benzoate (CAS 5449-49-0)[1,1'-Biphenyl]-4-yl benzoate (Alternative)
Substitution Ortho (Position 2)Para (Position 4)
Steric Environment High steric hindrance (twisted rings)Planar/Linear geometry possible
Dominant Fragment m/z 105 (Benzoyl cation)m/z 105 (Benzoyl cation)
Diagnostic Ion m/z 170 (2-Phenylphenol radical cation) - Enhanced Intensitym/z 170 (4-Phenylphenol radical cation) - Lower Relative Intensity
Secondary Loss m/z 141 (Loss of CHO from m/z 170)m/z 141 (Loss of CHO from m/z 170)
Molecular Ion (M+) m/z 274 (Often weak due to steric strain)m/z 274 (Stronger, more stable M+)
Mechanistic Differentiator: The Ortho-Proximity Effect

In CAS 5449-49-0, the ester group is physically adjacent to the second phenyl ring. Upon ionization:

  • Steric Strain Release: The crowded ortho environment drives a rapid cleavage of the ester bond to relieve strain, often resulting in a lower abundance of the molecular ion (M+ 274) compared to the para isomer.

  • Charge Retention Competition: The cleavage produces two potential cations:

    • Benzoyl Cation (m/z 105): The standard base peak.[1]

    • Biphenyl-2-ol Radical Cation (m/z 170): In the ortho isomer, the resulting radical cation is stabilized by the neighboring phenyl ring (through π-π interaction or H-bonding if rearrangement occurs), making this fragment more prominent than in the para isomer.

Fragmentation Pathways & Visualization[2]

The following diagram illustrates the competitive fragmentation pathways for CAS 5449-49-0, highlighting the generation of the diagnostic m/z 170 ion.

G M_Ion Molecular Ion (M+) [1,1'-Biphenyl]-2-yl benzoate m/z 274 Benzoyl Benzoyl Cation (Base Peak) m/z 105 M_Ion->Benzoyl α-Cleavage (Loss of Biphenyl-2-yloxy) BiphenylOl 2-Phenylphenol Radical Cation m/z 170 M_Ion->BiphenylOl C-O Cleavage (Loss of Benzoyl Radical) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl -CO (28 Da) Fluorene Fluorene-like Cation (Loss of CHO) m/z 141 BiphenylOl->Fluorene -CHO (29 Da) Ring Contraction

Caption: Figure 1. Competitive EI-MS fragmentation pathways of CAS 5449-49-0. The formation of m/z 170 is a competitive channel to the dominant m/z 105 base peak.

Experimental Protocol: GC-MS Identification

To ensure reproducible data and accurate differentiation, follow this optimized protocol.

A. Sample Preparation[2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Note: Avoid high concentrations to prevent column saturation which can distort isomer peak shapes.

  • Vial: Amber glass to prevent UV-induced photo-degradation of the ester.

B. GC-MS Parameters (Standardized)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 µL injection) @ 280°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 300°C for 5 min.

  • Ion Source: Electron Ionization (EI) @ 70 eV.[2]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–400.

C. Data Interpretation (Self-Validating Steps)
  • Check Retention Time: The ortho isomer (CAS 5449-49-0) typically elutes earlier than the para isomer on non-polar columns (HP-5) due to its more compact, globular shape (lower boiling point) compared to the linear para isomer.

  • Verify Base Peak: Ensure m/z 105 is the base peak (100% relative abundance).[1]

  • Calculate Ratio: Measure the abundance of m/z 170 relative to m/z 105.

    • If Ratio (170/105) > 15-20% (system dependent) AND Retention Time is earlier → Confirm CAS 5449-49-0 .

    • If Ratio is lower and Retention Time is later → Suspect para isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, [1,1'-biphenyl]-2-yl ester. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Bowie, J. H. (1990). The fragmentation of even-electron organic negative ions. Mass Spectrometry Reviews, 9(3), 349-379.

Sources

Validation

A Comparative Analysis of HPLC Retention Times: (2-Phenylphenyl) Benzoate vs. 2-Phenylphenol

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and qu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science, High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the separation, identification, and quantification of compounds. The retention time (tR) of an analyte is its most fundamental characteristic in an HPLC chromatogram, offering a clue to its identity and a measure of its interaction with the chromatographic system. This guide provides an in-depth comparison of the expected HPLC retention behavior of (2-Phenylphenyl) benzoate and its precursor, 2-phenylphenol, grounded in the principles of reversed-phase chromatography.

Introduction to the Analytes and the Analytical Challenge

2-Phenylphenol (OPP) , also known as biphenyl-2-ol, is a phenolic compound widely used as a fungicide and disinfectant.[1][2] Its hydroxyl group makes it a weak organic acid and imparts a degree of polarity.[3]

(2-Phenylphenyl) Benzoate , the ester formed from the reaction of 2-phenylphenol and benzoic acid, represents a significant modification of the parent molecule's chemical properties.[4] The conversion of the polar hydroxyl group into a less polar ester linkage fundamentally alters the molecule's interaction with its chemical environment.

The analytical challenge lies in predicting and explaining their distinct behaviors within a reversed-phase HPLC (RP-HPLC) system, the most common mode of HPLC analysis.[5] Understanding this difference is crucial for developing robust methods for purity testing, stability assays, and synthetic process monitoring where both compounds might be present.

The Science of Separation: Core Principles of RP-HPLC

In reversed-phase HPLC, the separation mechanism is governed by the hydrophobic interactions between the analytes and the stationary phase.[6] The key components are:

  • Stationary Phase: Typically, a nonpolar surface, such as silica particles chemically bonded with C18 (octadecyl) alkyl chains. This creates a hydrophobic environment.

  • Mobile Phase: A polar solvent mixture, commonly water or buffer mixed with an organic modifier like acetonitrile (ACN) or methanol (MeOH).[7]

The fundamental principle is straightforward: "like dissolves like." Nonpolar analytes will have a stronger affinity for the nonpolar stationary phase and will be retained longer on the column. Conversely, polar analytes will have a greater affinity for the polar mobile phase and will elute more quickly.[7][8] An analyte's retention time is therefore primarily a function of its polarity.

Physicochemical Properties: A Head-to-Head Comparison

The predicted chromatographic behavior of our two analytes can be directly inferred from their molecular structures and resulting physicochemical properties. The esterification of 2-phenylphenol to form (2-Phenylphenyl) benzoate eliminates the polar hydroxyl (-OH) group, which is the most significant factor influencing the separation.

Property2-Phenylphenol(2-Phenylphenyl) BenzoateRationale for Difference
Molecular Formula C₁₂H₁₀O[1]C₁₉H₁₄O₂Addition of a benzoyl group.
Molecular Weight 170.21 g/mol [1]274.31 g/mol The added benzoyl group increases molecular mass.
Key Functional Group Phenolic Hydroxyl (-OH)Ester (-COO-)The hydroxyl group is capable of hydrogen bonding, making the molecule more polar. The ester group is significantly less polar.
Polarity Moderately PolarNonpolarThe loss of the H-bond donor capability and the addition of a large, nonpolar benzoyl group drastically reduces overall polarity.
Log P (o/w) ~3.18[3][9]> 3.6 (Estimated)A higher Log P value indicates greater hydrophobicity (less polarity). The Log P of Phenyl Benzoate is ~3.6[10]; the addition of another phenyl group would increase this value further.
Water Solubility Low (0.7 g/L)[3]Very Low / InsolubleReduced polarity leads to decreased solubility in polar solvents like water. Phenyl benzoate is noted as insoluble in water.[11]

Expert Interpretation: The critical difference is the functional group transformation. The hydroxyl group on 2-phenylphenol makes it significantly more polar than (2-Phenylphenyl) benzoate. In the context of RP-HPLC, polarity is the dominant factor determining retention for small molecules.[12] While molecular weight has increased, its effect is secondary to the substantial decrease in polarity.

Predicted HPLC Retention Behavior

Based on the principles of reversed-phase chromatography and the properties outlined above:

  • 2-Phenylphenol , being the more polar compound, will have a weaker interaction with the nonpolar C18 stationary phase. It will spend more time in the polar mobile phase and will therefore travel through the column more quickly, resulting in a shorter retention time .

  • (2-Phenylphenyl) Benzoate , being significantly less polar and more hydrophobic, will have a much stronger affinity for the C18 stationary phase. It will be retained more strongly, requiring a higher concentration of organic solvent in the mobile phase to elute, thus resulting in a longer retention time .

Self-Validating Experimental Protocol

This section details a robust, self-validating RP-HPLC method designed to effectively separate 2-phenylphenol and (2-Phenylphenyl) benzoate. The causality behind each parameter selection is explained to ensure technical clarity.

Workflow Diagram

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep1 Accurately weigh standards prep2 Dissolve in Acetonitrile to create stock solutions prep1->prep2 prep3 Dilute to working concentrations prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 hplc2 Inject Sample (10 µL) prep4->hplc2 Transfer to vial hplc1 System Equilibration (Initial Mobile Phase) hplc1->hplc2 hplc3 Gradient Elution (C18 Column) hplc2->hplc3 hplc4 UV Detection at 254 nm hplc3->hplc4 data1 Integrate Chromatogram Peaks hplc4->data1 Raw Data data2 Identify Peaks by Retention Time (tR) data1->data2 data3 Quantify using Calibration Curve data2->data3

Caption: High-level workflow for the HPLC analysis of 2-phenylphenol and (2-Phenylphenyl) benzoate.

Methodology
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. Common systems include those from Agilent, Waters, or Shimadzu.[13][14]

  • Chromatographic Conditions:

    • Column: A robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for reversed-phase separations and provides excellent hydrophobic selectivity.[13]

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

      • Rationale: ACN is a common organic modifier that offers good elution strength and low UV cutoff, making it suitable for UV detection.[7]

    • Gradient Elution:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 50 50
      15.0 10 90
      20.0 10 90
      22.0 50 50

      | 25.0 | 50 | 50 |

      • Rationale: A gradient is chosen due to the significant difference in polarity between the two analytes. An isocratic method strong enough to elute the benzoate in a reasonable time would cause the phenol to elute too quickly, near the void volume, compromising resolution. This gradient ensures the more polar 2-phenylphenol elutes first, followed by a ramp-up in organic solvent strength to elute the highly retained (2-Phenylphenyl) benzoate.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.

    • Detection Wavelength: 254 nm.

      • Rationale: Both molecules contain aromatic rings and will absorb strongly in the UV region. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A DAD detector would allow for the acquisition of full UV spectra to confirm peak purity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent: Use Acetonitrile or a mixture of Acetonitrile/Water (50:50) as the diluent. This ensures solubility and compatibility with the initial mobile phase conditions.

    • Stock Solutions: Prepare individual stock solutions of 2-phenylphenol and (2-Phenylphenyl) benzoate at 1 mg/mL in the chosen diluent.

    • Working Standard: Prepare a mixed working standard containing both analytes at a suitable concentration (e.g., 50 µg/mL) by diluting the stock solutions.

    • Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and HPLC system.

Expected Results and Data Summary

The execution of the above protocol would yield a chromatogram where the two compounds are well-resolved. The expected retention times are summarized below.

CompoundPredicted Retention Time (tR)Rationale
2-Phenylphenol ~ 4-6 minutesHigher polarity leads to weaker interaction with the C18 stationary phase and faster elution.
(2-Phenylphenyl) Benzoate ~ 12-15 minutesLower polarity (higher hydrophobicity) leads to stronger interaction with the C18 stationary phase, requiring a higher percentage of organic modifier for elution.

Note: These are estimated retention times. Actual values will depend on the specific HPLC system, column batch, and exact mobile phase preparation. However, the elution order and the significant separation between the peaks are scientifically certain.

Conclusion

The HPLC retention behavior of (2-Phenylphenyl) benzoate and 2-phenylphenol is a clear demonstration of the fundamental principles of reversed-phase chromatography. The conversion of a polar hydroxyl group into a nonpolar ester group is the single most important factor dictating their separation. 2-phenylphenol, the more polar analyte, will exhibit a significantly shorter retention time than the less polar, more hydrophobic (2-Phenylphenyl) benzoate on a C18 column. This predictive analysis, based on an understanding of molecular properties and chromatographic theory, serves as a reliable guide for researchers and scientists in developing and interpreting analytical methods for these and structurally similar compounds.

References

  • Vertex AI Search. (2024). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056)
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Phenylphenol | 90-43-7.
  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis [Table].
  • ChemicalBook. (n.d.).
  • MDPI. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Separation Science. (n.d.).
  • SlidePlayer. (n.d.). Mechanisms of retention in HPLC.
  • Chemistry LibreTexts. (2022). 2.
  • MDPI. (2021).
  • CymitQuimica. (n.d.).
  • ResearchGate. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves [Request PDF].
  • ChemicalBook. (n.d.). 2-Phenylphenol | 90-43-7.
  • World Health Organization. (2003).
  • Taylor & Francis Online. (2021).
  • The Good Scents Company. (n.d.). 2-phenyl phenol, 90-43-7.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • ResearchGate. (2012).
  • Reddit. (2020).
  • Jurnal Universitas Sanata Dharma. (2015).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2023).
  • PubChem. (n.d.).
  • TargetMol. (n.d.).
  • Australian Government Department of Health. (2022).
  • Asian Journal of Applied Science and Technology. (2018).
  • MedChemExpress. (n.d.).
  • Redalyc. (2007).
  • PubMed. (2006).
  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma.
  • Chromatography Online. (2016).
  • Food and Agriculture Organization of the United N

Sources

Comparative

Technical Comparison Guide: UV-Vis Characterization of (2-Phenylphenyl) Benzoate

Executive Summary This guide provides a technical analysis of the UV-Vis spectral properties of (2-Phenylphenyl) benzoate (CAS: 2170-13-0), a critical intermediate in organic synthesis and a model substrate for the Photo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis spectral properties of (2-Phenylphenyl) benzoate (CAS: 2170-13-0), a critical intermediate in organic synthesis and a model substrate for the Photo-Fries rearrangement.

Unlike standard phenyl benzoates, this compound exhibits unique spectral features due to the ortho-effect —steric hindrance between the phenyl ring and the benzoate moiety that disrupts planarity. This guide compares its spectral signature against its metabolic precursor (2-phenylphenol) and its structural isomer (4-phenylphenyl benzoate) to aid researchers in purity assessment and reaction monitoring.[1]

Part 1: Theoretical Framework & Chromophore Analysis[1]

Structural Basis of Absorption

The UV-Vis spectrum of (2-Phenylphenyl) benzoate is governed by two competing electronic factors:

  • Conjugation (Bathochromic Shift): The biphenyl core and the ester carbonyl group (

    
     and 
    
    
    
    transitions) theoretically extend the conjugation system, pushing absorption to longer wavelengths.[1]
  • Steric Inhibition of Resonance (Hypsochromic Shift): The defining feature of this molecule is the bulky phenyl group at the ortho position (C2). This forces the biphenyl system and the ester linkage to twist out of planarity to minimize steric clash. This "de-conjugation" results in a blue shift (lower

    
    ) and lower molar absorptivity (
    
    
    
    ) compared to its planar para isomer.[1]
Diagram: Structure-Property Relationship

The following diagram illustrates how structural features translate to spectral data.

SpectralLogic Substrate (2-Phenylphenyl) Benzoate Chromophore Chromophores: Biphenyl + Ester Substrate->Chromophore Sterics Ortho-Steric Hindrance (Twisted Geometry) Substrate->Sterics Effect Reduced Orbital Overlap Chromophore->Effect Interrupted Conjugation Sterics->Effect Forces Rotation Result Hypsochromic Shift (Blue) vs. Para-Isomer Effect->Result

Caption: Logical flow showing how steric hindrance in the ortho-isomer alters the expected electronic transitions.

Part 2: Comparative Spectral Analysis[1]

This section objectively compares (2-Phenylphenyl) benzoate against its key alternatives.

Comparison Table: Spectral Characteristics
CompoundRolePrimary

(nm)*
Spectral Features
(2-Phenylphenyl) benzoate Target Analyte ~230 - 240 Twisted Biphenyl Band. Sharp

transition.[1] Lower intensity than para isomer due to loss of planarity.
2-Phenylphenol Precursor~245 - 255Phenolic Band. Bathochromic shift due to auxochromic -OH group.[1] Distinct pH sensitivity (shifts in basic media).[1]
4-Phenylphenyl benzoate Isomer~260 - 270Planar Conjugation. Significant red shift and higher

due to extended, planar conjugation across the biphenyl system.[1]
2-Hydroxy-3-phenylbenzophenone Reaction Product320 - 360 Fries Product. Distinct broad band in UVA region caused by intramolecular H-bonding (ESIPT).[1]

*Note: Exact values vary by solvent polarity (e.g., Acetonitrile vs. Cyclohexane).[1] Values derived from general biphenyl/benzoate ester trends [1, 2].

Application: Monitoring the Photo-Fries Rearrangement

The most common application for analyzing this spectrum is monitoring its conversion to 2-hydroxy-3-phenylbenzophenone under UV irradiation.[1]

  • The Shift: As the reaction proceeds, the absorption band at ~230 nm (Ester) decreases, while a new, broad band appears at >320 nm (Benzophenone).

  • Why it works: The product forms an intramolecular hydrogen bond that stabilizes the excited state, significantly lowering the energy gap (red shift). This allows for "zero-background" monitoring, as the starting material is transparent above 300 nm.[1]

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a reproducible UV-Vis spectrum to assess purity or monitor photoreaction progress.

Materials & Reagents[1]
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Cyclohexane .[1]

    • Reasoning: MeCN is polar but aprotic (good solubility, low UV cutoff ~190 nm).[1] Cyclohexane is non-polar and reveals fine vibrational structure if present.[1]

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (Fused Silica), 10 mm path length.[1] Do not use plastic or glass below 300 nm.[1]

Step-by-Step Methodology
  • Baseline Correction (System Validation):

    • Fill two matched cuvettes with pure solvent.[1]

    • Run a baseline scan (200–400 nm).[1]

    • Acceptance Criteria: Absorbance must be < 0.005 AU across the range.[1]

  • Stock Solution Preparation:

    • Weigh ~2.7 mg of (2-Phenylphenyl) benzoate (MW: 274.31 g/mol ).[1]

    • Dissolve in 10 mL solvent to create a 1.0 mM (10⁻³ M) stock.

    • Note: Sonicate if necessary to ensure complete dissolution.[1]

  • Working Solution & Scan:

    • Dilute 100 µL of Stock into 9.9 mL solvent (Final: 10 µM ).

    • Scan from 400 nm down to 200 nm.[1]

    • Target Absorbance: The primary peak should fall between 0.3 – 0.8 AU for linear quantification (Beer-Lambert Law).[1]

  • Data Analysis:

    • Identify

      
      .[1][2]
      
    • Calculate Molar Absorptivity (

      
      ): 
      
      
      
      .[1]
    • Compare

      
       against the para-isomer if available; a significantly lower value confirms the ortho-structure.[1]
      

Part 4: Workflow Visualization

The following diagram outlines the experimental decision tree for using UV-Vis to monitor the Photo-Fries rearrangement of this compound.

ExperimentalWorkflow Start Start: (2-Phenylphenyl) Benzoate Sample Solvent Dissolve in Cyclohexane/MeCN Start->Solvent Baseline Acquire Baseline (Solvent Only) Solvent->Baseline ScanT0 Scan T=0 (200-400nm) Expect Max ~230-240nm Baseline->ScanT0 Irradiate UV Irradiation (Reaction) ScanT0->Irradiate ScanTx Scan T=x Irradiate->ScanTx Decision New Peak >320nm? ScanTx->Decision ResultYes Rearrangement Active (Benzophenone formed) Decision->ResultYes Yes ResultNo No Reaction or Degradation Decision->ResultNo No

Caption: Workflow for monitoring the Photo-Fries rearrangement using spectral shifts.

References

  • PubChem. (2025).[1] Phenyl benzoate | C13H10O2.[1][3] National Library of Medicine.[1] Available at: [Link]

  • NIST. (2023). UV/Visible Spectra of Phenyl benzoate. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Miranda, M. A., et al. (2019).[1] Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. ResearchGate. Available at: [Link]

  • Kappe, C. O., et al. (2023).[1][4] Photo-Flow Technology for Chemical Rearrangements. National Institutes of Health (NIH).[1] Available at: [Link]

Sources

Validation

Technical Guide: C13 NMR Structural Confirmation of (2-Phenylphenyl) Benzoate

Executive Summary: The Structural Challenge (2-Phenylphenyl) benzoate (CAS: 5449-49-0), also known as 2-biphenylyl benzoate, represents a classic challenge in small molecule characterization: distinguishing a crowded, mu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

(2-Phenylphenyl) benzoate (CAS: 5449-49-0), also known as 2-biphenylyl benzoate, represents a classic challenge in small molecule characterization: distinguishing a crowded, multi-ring aromatic ester from its regioisomers (3- and 4-phenylphenyl benzoate) and starting materials.

While Proton (


H) NMR often yields a convoluted "multiplet forest" in the 7.0–8.2 ppm region due to overlapping aromatic signals, Carbon-13 (

C) NMR offers superior resolution. This guide outlines a self-validating protocol for confirming the structure of (2-Phenylphenyl) benzoate, focusing on the diagnostic power of quaternary carbons and symmetry-breaking shifts.
Strategic Analysis: Why C NMR?

As application scientists, we prioritize techniques that offer definitive "Go/No-Go" decision points. For biphenyl esters,


C NMR is the superior confirmation tool for three reasons:
  • Resolution of Quaternary Carbons: The molecule contains five quaternary carbons (C=O, C-O, and three aromatic ipso-carbons). These appear as distinct singlets in

    
    C NMR, whereas they are invisible in 
    
    
    
    H NMR.
  • Symmetry Detection: The target molecule (ortho-substituted) lacks the axis of symmetry found in its para-isomer (4-phenylphenyl benzoate). This results in a higher number of unique signal environments, immediately distinguishing the two isomers.

  • Ortho-Effect Sensitivity: The steric twist between the two phenyl rings in the biphenyl moiety causes specific shielding/deshielding effects on the

    
     and 
    
    
    
    signals, acting as a "fingerprint" for the 2-position substitution.
Experimental Protocol: Acquisition Standards

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol ensures that long-relaxing quaternary carbons are quantitatively detected.

ParameterSettingRationale
Solvent CDCl

(Chloroform-d)
Standard reference (77.16 ppm triplet). Minimizes solvent-solute H-bonding effects compared to DMSO.
Frequency 100 MHz or higherHigher field strength improves dispersion of the crowded aromatic region (120–135 ppm).
Pulse Sequence Inverse Gated Decoupling (optional) or Standard Proton DecoupledInverse gated is preferred for quantitative integration; standard decoupled is sufficient for chemical shift assignment.
Relaxation Delay (d1)

2.0 seconds
Critical for quaternary carbons (C=O, C-O) which have long T1 relaxation times.
Scans (NS)

1024
Required to resolve low-intensity quaternary signals against the noise floor.
Temperature 298 K (25 °C)Standardizes conformational isomerism (twist angle of biphenyl).
Data Comparison & Structural Confirmation
A. Characteristic

C NMR Resonances

The following table summarizes the diagnostic chemical shifts for (2-Phenylphenyl) benzoate. These values are derived from substituent additivity rules and literature data on phenyl benzoate derivatives.

Table 1: Diagnostic


C NMR Shifts (in CDCl

)
FragmentCarbon TypeApprox.[1][2][3][4][5][6][7][8][9] Shift (

, ppm)
Diagnostic Note
Ester C=O (Carbonyl) 164.5 – 165.5 Distinctive ester signal. Differentiates from ketone (~196 ppm) or aldehyde (~190 ppm).
Biphenyl (Ring A) C-O (Ipso, C1') 147.0 – 148.5 Downfield shift due to electronegative oxygen. Differentiates ester (148) from free phenol (~154).
Biphenyl (Ring A) C-Phenyl (Ipso, C2') 134.0 – 135.5 Critical Peak. The ortho-substitution shifts this upfield relative to the C-O carbon.
Biphenyl (Ring B) C-Ipso (C1'') 137.5 – 138.5 The attachment point of the second phenyl ring.
Benzoate Ring C-Ipso (C1) 129.5 – 130.5 Connects to the carbonyl.
Aromatic Bulk CH Carbons 120.0 – 133.5 Complex region. Contains ~15 carbons.[1] Look for specific intensity patterns.
B. Distinguishing Regioisomers (The "Performance" Test)

The most common error in synthesizing this compound is obtaining the wrong isomer (3- or 4-phenylphenyl benzoate).


C NMR is the definitive filter.

Table 2: Comparison with Alternatives

Feature(2-Phenylphenyl) benzoate (Target)(4-Phenylphenyl) benzoate (Alternative)Scientific Explanation
Symmetry Low High The para-isomer has a C2 axis of rotation.
Unique Signals ~15 unique peaks ~11 unique peaks Symmetry in the para-isomer makes C2'/C6' and C3'/C5' equivalent, reducing the peak count.
C-O Shift ~148 ppm~150 ppmOrtho-phenyl group causes steric compression, slightly shielding the C-O carbon compared to the para-isomer.
Ortho-Carbon Distinct singlet at ~135 ppm (Quaternary)Doublet at ~122 ppm (CH)In the target, the ortho-position is substituted (quaternary). In the alternative, it is a CH.[6]
Logical Workflow for Structure Elucidation

The following diagram illustrates the decision-making process for confirming the structure using the data above.

StructureConfirmation Sample Unknown Purified Sample Acquire Acquire C13 NMR (CDCl3, >1000 scans) Sample->Acquire CheckCO Check Carbonyl Region (160-175 ppm) Acquire->CheckCO IsEster Signal at ~165 ppm? CheckCO->IsEster CheckIpso Analyze Ipso Carbons (135-150 ppm) IsEster->CheckIpso Yes (165 ppm) StartMat Impurity: Benzoic Acid (~172 ppm) or Start Mat. Phenol (~154 ppm) IsEster->StartMat No (Shift >170 or <160) IsOrtho Distinct Quaternary Signal at ~135 ppm (C-Ph)? CheckIpso->IsOrtho Target CONFIRMED: (2-Phenylphenyl) benzoate IsOrtho->Target Yes (Ortho substituted) ParaIso REJECT: Likely 4-Phenylphenyl benzoate (High symmetry, fewer peaks) IsOrtho->ParaIso No (Only CH signals)

Figure 1: Decision tree for the structural confirmation of (2-Phenylphenyl) benzoate, distinguishing it from hydrolysis products and regioisomers.

References
  • ChemicalBook. (n.d.). Phenyl benzoate (93-99-2) 13C NMR Spectrum. Retrieved from

  • Nummert, V., et al. (2011). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Collection of Czechoslovak Chemical Communications, 76(12), 1737–1763. Retrieved from

  • SpectraBase. (n.d.). 2'-Propenylbiphenyl-2-carboxylic acid, methyl ester - 13C NMR. Retrieved from

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from

  • Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Phenylphenyl) benzoate

Topic: Personal Protective Equipment & Handling Guide for (2-Phenylphenyl) benzoate CAS: 5449-49-0 (Note: Distinct from the para-isomer, CAS 2170-13-0) Audience: Researchers, Senior Scientists, and Lab Managers.[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for (2-Phenylphenyl) benzoate CAS: 5449-49-0 (Note: Distinct from the para-isomer, CAS 2170-13-0) Audience: Researchers, Senior Scientists, and Lab Managers.[1]

Executive Safety & Operational Summary

(2-Phenylphenyl) benzoate (also known as 2-Biphenylyl benzoate) is an ester derivative of 2-phenylphenol.[1] While often used as a stabilizing agent or intermediate in organic synthesis, its hydrolysis products include 2-phenylphenol (a known fungicide and severe eye/skin irritant) and benzoic acid .

Core Safety Directive: Treat this compound as a Contact Sensitizer and Aquatic Toxin . Standard laboratory handling requires strict dust control and barrier protection to prevent dermal absorption and inhalation of particulates.

Risk Assessment & Hazard Identification (GHS Class)

  • Physical State: White to off-white crystalline solid/powder.[1]

  • Primary Hazards:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[2][3][5]

    • H400/H410: Very toxic to aquatic life (Derived from 2-phenylphenol moiety).[1]

  • Signal Word: WARNING

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory protective gear based on the scale of operation. Do not rely on standard latex gloves.

PPE Category Standard Handling (< 10 g) Scale-Up / Synthesis (> 10 g) Technical Rationale
Hand Protection Nitrile Gloves (Double-gloved recommended).[1] Min thickness: 0.11 mm.High-Breakthrough Nitrile or Laminate (Silver Shield) if dissolving in halogenated solvents.[1]Benzoate esters can permeate thin latex. Nitrile offers superior resistance to aromatic esters.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Face Shield + Safety Goggles.[5][6]Dust particles can cause severe ocular irritation. Contact lenses should NOT be worn.
Respiratory N95 / P95 Mask (if handling open powder).Half-face Respirator with P100/OV cartridges.[1]Prevents inhalation of fine particulates which may hydrolyze in the respiratory tract.
Body Defense Lab Coat (Cotton/Poly blend), buttoned to neck.Tyvek® Lab Coat or Apron + Sleeves.Prevents accumulation of dust on street clothes, reducing secondary exposure risks.

Visual Safety Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of the chemical (Solid vs. Solution) and the scale of the operation.

PPE_Decision_Logic Start Start: Handling (2-Phenylphenyl) benzoate State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Scale_Check Scale > 10g? Solid->Scale_Check Solvent_Check Solvent Type? Solution->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves (0.11mm) Safety Goggles Lab Coat Fume Hood Scale_Check->Standard_PPE No Enhanced_PPE Enhanced PPE: Double Nitrile or Laminate Gloves P100 Respirator (if outside hood) Tyvek Sleeves Scale_Check->Enhanced_PPE Yes Halogenated Halogenated (DCM/Chloroform) Solvent_Check->Halogenated NonHalo Non-Halogenated (EtOAc/Hexane) Solvent_Check->NonHalo Halogenated->Enhanced_PPE Permeation Risk NonHalo->Standard_PPE

Caption: Decision logic for selecting PPE based on physical state and solvent compatibility.

Operational Handling Protocol

Phase 1: Weighing & Transfer

Objective: Minimize dust generation and static charge accumulation.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a powder containment enclosure.

  • Static Control: Use an antistatic gun or polonium strip if the powder is fluffy/static-prone. (2-Phenylphenyl) benzoate is a crystalline organic and can build static charge.[1]

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas if using halogenated solvents later, as residual plasticizers can contaminate analysis.

Phase 2: Reaction Setup (Synthesis/Derivatization)

Context: Common use involves hydrolysis or transesterification.

  • Solvent Choice: Soluble in Toluene, Dichloromethane (DCM), and Ethyl Acetate.

    • Caution: When using DCM, the permeation rate through nitrile gloves increases. Change gloves immediately upon splash contact.

  • Temperature Control: Melting point is approx. 150–153°C (for pure ortho-isomer). Ensure heating mantles are calibrated.

  • Quenching: If reacting with strong bases (e.g., NaOH/KOH), the hydrolysis releases 2-phenylphenol .

    • Risk:[1][7] 2-phenylphenol is significantly more irritating than the ester.[1]

    • Action: Neutralize the reaction mixture to pH 7 before workup to minimize phenol volatility.

Phase 3: Spill Management
  • Dry Spill: Do NOT sweep (creates dust). Use a HEPA-filtered vacuum or wet-wipe method (damp paper towel with ethanol).[1]

  • Wet Spill: Absorb with Vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present.

Waste Disposal Strategy

Do not dispose of down the drain. This compound is toxic to aquatic life.[8]

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Hazardous Solid Waste Bin (Incineration). Label: "Organic Solid - Irritant".[1][8]
Liquid Waste (Organic) Mother liquors, reaction solvents (DCM, Acetone).Halogenated or Non-Halogenated Organic Waste stream.[9]
Aqueous Waste Quenched reaction mixtures (contains 2-phenylphenol salts).[1]Aqueous Hazardous Waste . Ensure pH is 5–9 before storage to prevent off-gassing.[1]

Visual Workflow: Handling & Disposal

Handling_Workflow Storage Storage (Cool, Dry, <25°C) Weighing Weighing (Fume Hood + N95) Storage->Weighing Transfer Reaction Reaction / Use (Closed Vessel) Weighing->Reaction Dissolve Quench Quench / Workup (Neutralize pH) Reaction->Quench Hydrolysis Risk Waste Disposal (Segregated Streams) Quench->Waste Aquatic Toxin

Caption: Operational workflow emphasizing containment during weighing and pH neutralization during workup.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21463, 2-Phenylphenyl benzoate. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Biphenyl-2-yl benzoate.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Laboratory Environmental Sample Disposal Information. Retrieved from [Link][1]

Sources

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